Quinacrine
Descripción
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Mepacrine (also known as this compound and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.
This compound Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative this compound with potential antineoplastic and antiparasitic activities. This compound may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Structure
3D Structure
Propiedades
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJTRJOBQGKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate) | |
| Record name | Mepacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022627 | |
| Record name | Atabrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Bright yellow crystals | |
CAS No. |
83-89-6 | |
| Record name | (±)-Quinacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atabrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0C805XYDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Synthesis of Quinacrine Hydrochloride: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Quinacrine (B1676205) hydrochloride, a synthetic acridine (B1665455) derivative, holds a significant place in the history of medicinal chemistry. Initially developed as the first synthetic antimalarial drug, its therapeutic applications have since expanded to encompass rheumatology, oncology, and cell biology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound hydrochloride, tailored for professionals in drug development and scientific research.
Discovery and Historical Context
This compound, also known as Atabrine or mepacrine, was first synthesized in the late 1920s by German chemists Mietzsch and Mauss at I.G. Farbenindustrie (later Bayer).[1][2][3] Its development was a direct response to the need for a synthetic alternative to quinine (B1679958), a natural alkaloid extracted from the bark of the cinchona tree, which was the primary treatment for malaria at the time.[1][4] The reliance on natural sources for quinine made its supply vulnerable, a critical issue that was highlighted during World War II when access to cinchona plantations was disrupted.[1][2]
During the war, this compound became a crucial antimalarial prophylactic and therapeutic agent for Allied forces, with millions of soldiers receiving the drug.[1][2] This widespread use led to extensive clinical observation, which, in turn, revealed its efficacy in treating other conditions, such as giardiasis and certain autoimmune disorders like lupus erythematosus.[1][5] This historical trajectory from a targeted antimalarial to a repurposed drug with multiple applications underscores the importance of continued research into the mechanisms of action of established pharmaceuticals.
Chemical Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that involves the preparation of two key intermediates: 6,9-dichloro-2-methoxyacridine (B108733) and 1,4-pentanediamine, N4,N4-diethyl- (also known as novol diamine). These intermediates are then coupled to form the this compound base, which is subsequently converted to the hydrochloride salt.
Synthesis of Intermediates
2.1.1. Synthesis of 6,9-dichloro-2-methoxyacridine
The synthesis of the acridine core typically begins with the reaction of 2,4-dichlorobenzoic acid and p-anisidine (B42471) (4-methoxyaniline). This is followed by a cyclization reaction to form the acridine ring system, and subsequent chlorination to yield 6,9-dichloro-2-methoxyacridine.[6][7] The Ullmann condensation is a key reaction in this process, involving the copper-catalyzed coupling of an aryl halide with an amine.[8][9][10][11][12]
2.1.2. Synthesis of 1,4-pentanediamine, N4,N4-diethyl- (Novol Diamine)
Novol diamine is a crucial side chain that imparts solubility and influences the biological activity of this compound. Its synthesis can be achieved through various routes, often starting from readily available materials like levulinic acid.[1][5][13][14][15] A common approach involves the reductive amination of a suitable ketone precursor.
Final Condensation and Salt Formation
The final step in the synthesis of this compound is the condensation of 6,9-dichloro-2-methoxyacridine with novol diamine. This reaction typically occurs at elevated temperatures and results in the formation of the this compound base. The base is then treated with hydrochloric acid to produce the more stable and water-soluble this compound dihydrochloride (B599025) salt.[6][16]
Experimental Protocol: Synthesis of this compound Hydrochloride
The following is a representative experimental protocol for the synthesis of this compound hydrochloride, based on established chemical principles.
Step 1: Synthesis of 2-(4-methoxyanilino)-4-chlorobenzoic acid
-
In a reaction vessel, combine 2,4-dichlorobenzoic acid, p-anisidine, potassium carbonate, and a copper catalyst in a high-boiling point solvent such as N-methyl-2-pyrrolidone.
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-(4-methoxyanilino)-4-chlorobenzoic acid.
Step 2: Cyclization to 6-chloro-2-methoxy-9(10H)-acridone
-
Treat the product from Step 1 with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride (POCl₃).
-
Heat the mixture to induce cyclization.
-
Carefully quench the reaction mixture with water or ice to precipitate the acridone (B373769).
-
Filter, wash, and dry the product.
Step 3: Chlorination to 6,9-dichloro-2-methoxyacridine
-
Reflux the acridone from Step 2 in an excess of phosphorus oxychloride (POCl₃) to convert the ketone to a chloride.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully add the residue to a mixture of ice and ammonia (B1221849) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6,9-dichloro-2-methoxyacridine.
Step 4: Synthesis of 1,4-pentanediamine, N4,N4-diethyl- (Novol Diamine)
-
React 1-chloro-4-pentanone with diethylamine (B46881) to form 1-(diethylamino)-4-pentanone.
-
Subject the resulting ketone to reductive amination using ammonia and a reducing agent (e.g., hydrogen gas with a nickel catalyst or sodium borohydride) to yield novol diamine.
-
Purify the product by distillation.
Step 5: Condensation to form this compound
-
Heat a mixture of 6,9-dichloro-2-methoxyacridine and an excess of novol diamine in a high-boiling point solvent like phenol (B47542).
-
Maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and add an aqueous solution of sodium hydroxide (B78521) to neutralize the phenol and precipitate the this compound base.
-
Extract the this compound base into an organic solvent (e.g., toluene), wash with water, and dry the organic layer.
Step 6: Formation of this compound Dihydrochloride
-
Dissolve the this compound base in a suitable solvent such as ethanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid to the solution.
-
Cool the solution to induce crystallization of this compound dihydrochloride.
-
Filter the bright yellow crystals, wash with a cold solvent, and dry under vacuum.
Quantitative Data
The following tables summarize key quantitative data for this compound hydrochloride, including its physicochemical properties, pharmacokinetic parameters, and biological activities.
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [17] |
| Molecular Weight | 472.9 g/mol | [17] |
| Melting Point | 248-250 °C | [6] |
| Appearance | Bright yellow crystalline powder | [6][17] |
| Solubility | Soluble in water and ethanol | [6] |
| pH (1% aq. solution) | ~4.5 | [17] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Half-life (t₁/₂) | 5-14 days | Human | [18] |
| Protein Binding | 80-90% | Human | [18] |
| Cmax (40 mg/kg/day oral) | ~1 µM (brain) | Mouse (wild-type) | [19][20] |
| AUC | Dose-dependent | Human | [21] |
| Clearance | Not significantly altered by dose | Human | [21] |
| LD₅₀ (oral) | 1300 mg/kg | Mouse | [22] |
Table 3: In Vitro Activity (IC₅₀) of this compound
| Target/Cell Line | IC₅₀ | Reference |
| Plasmodium falciparum (chloroquine-sensitive) | 0.02-0.26 µM | [23] |
| Plasmodium falciparum (chloroquine-resistant) | 0.6-1.3 µM | [23] |
| HCT-116 (colon cancer) | Varies (p53/p21 dependent) | [24] |
| MCF-7 (breast cancer) | ~8 µM | [14] |
| MDA-MB-231 (breast cancer) | ~8 µM | [14] |
| A549 (lung cancer) | IC₅₀ for NF-κB p65 inhibition: 8.6 µM | [25] |
| HTB-26 (breast cancer) | 10-50 µM | [26] |
| PC-3 (pancreatic cancer) | 10-50 µM | [26] |
| HepG2 (hepatocellular carcinoma) | 10-50 µM | [26] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms of action, making it a pleiotropic agent. Its ability to interact with various cellular components and signaling pathways contributes to its diverse therapeutic applications.
DNA Intercalation and Topoisomerase Inhibition
The planar acridine ring of this compound allows it to intercalate between the base pairs of DNA.[4][20][27][28] This physical insertion into the DNA helix disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][14][29][30] Furthermore, this compound has been identified as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during replication.[18][22][30][31][32] By inhibiting Topo II, this compound induces DNA damage, further contributing to its cytotoxic effects.[14][29][30]
Inhibition of NF-κB Signaling
This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][13][23][32][33][34] NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. In many cancer cells, NF-κB is constitutively active, promoting proliferation and resistance to apoptosis. This compound has been shown to inhibit NF-κB activation by preventing the binding of the p65 subunit to DNA.[4] This inhibition leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to other therapeutic agents.[23][33]
Activation of p53 Signaling
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. This compound has been shown to activate the p53 signaling pathway, leading to the induction of apoptosis in cancer cells.[24][28][29][35][36] The activation of p53 by this compound is, in part, a consequence of the DNA damage it induces. Activated p53 can then trigger the expression of pro-apoptotic proteins and cell cycle inhibitors.[24][35]
Induction of Autophagy
Autophagy is a cellular process involving the degradation of cellular components through the lysosomal pathway. This compound has been shown to induce autophagy in various cancer cell lines.[24][27][35][37][38][39] The role of autophagy in this compound-induced cell death is complex and can be context-dependent, sometimes promoting cell survival and at other times contributing to cell death.
Inhibition of Hsp90
More recently, this compound has been identified as a dual inhibitor of Topo II and Heat Shock Protein 90 (Hsp90).[18][22][31] Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell proliferation and survival. By inhibiting Hsp90, this compound can lead to the degradation of these client proteins, further contributing to its anticancer activity.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound hydrochloride.
Signaling Pathways
Caption: Simplified signaling pathways of this compound.
Conclusion
This compound hydrochloride, a molecule with a rich history, continues to be a subject of significant scientific interest. Its journey from an essential antimalarial to a tool in cancer research and cell biology highlights the enduring value of studying established drugs. The multifaceted mechanisms of action of this compound, including its ability to intercalate into DNA, inhibit key enzymes like topoisomerase II and Hsp90, and modulate critical signaling pathways such as NF-κB and p53, make it a valuable probe for understanding complex cellular processes and a potential scaffold for the development of new therapeutic agents. This guide provides a foundational technical overview to support further research and development in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Item - A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Synthesis Of Hetero-cyclic Drugs 2 | PPTX [slideshare.net]
- 7. L05913.14 [thermofisher.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN101948468B - Preparation method of quinine hydrochloride - Google Patents [patents.google.com]
- 17. doseme-rx.com [doseme-rx.com]
- 18. Discovery of this compound as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of this compound efflux from mouse brain via the P-glycoprotein efflux transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of this compound Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of dose size on the pharmacokinetics of orally administered quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of this compound as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of NF-κB Signaling by this compound Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Therapeutic Effect of this compound, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Discovery of this compound as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy [ouci.dntb.gov.ua]
- 32. mdpi.com [mdpi.com]
- 33. Inhibition of NF-kappaB signaling by this compound is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. aacrjournals.org [aacrjournals.org]
- 35. This compound-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. aacrjournals.org [aacrjournals.org]
- 37. researchgate.net [researchgate.net]
- 38. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 39. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
quinacrine's role in the world war ii malaria project
An In-depth Technical Guide to Quinacrine's Role in the World War II Malaria Project
Executive Summary
The Second World War in the Pacific Theater was fought on two fronts: against opposing military forces and against the pervasive threat of malaria. The Japanese capture of the Dutch East Indies in 1942 severed Allied access to nearly 90% of the world's quinine (B1679958) supply, the primary antimalarial drug at the time.[1] This strategic crisis necessitated an unprecedented scientific and industrial mobilization to produce and deploy a synthetic alternative. This compound (B1676205), a German-developed compound known by the brand name Atabrine, was chosen as this replacement.[2] This document provides a technical examination of this compound's pivotal role, detailing the U.S. government's coordinated research program, the drug's efficacy and administration protocols, and its large-scale production and impact on the Allied war effort.
The U.S. Antimalarial Program, a massive undertaking involving government agencies, universities, and industry, screened over 15,000 compounds.[3][4] This program not only solved the logistical challenges of Atabrine synthesis but also conducted extensive clinical trials that defined its proper use, transforming it from a mere substitute into a superior suppressive agent than quinine.[3][5] While effective, the drug was not without its challenges, including significant side effects that led to compliance issues among troops.[1][2][6] Nevertheless, the successful deployment of this compound was a medical and logistical triumph that significantly reduced malaria morbidity and mortality, maintained combat strength, and stands as a landmark achievement in military medicine and drug development.
The U.S. Antimalarial Drug Development Program
Faced with catastrophic malaria rates among troops, with some units in the Pacific reporting infection rates of 251 cases per 1,000 troops, the U.S. government launched a highly coordinated research effort.[2] The program was managed by organizations such as the Board for the Coordination of Malarial Studies and the Committee on Medical Research.[4] Its primary objectives were to establish large-scale synthesis of this compound, investigate its pharmacology and toxicology, and discover new, more effective antimalarial agents.[7][8]
The program's workflow represented a pioneering model for large-scale, cooperative biomedical research. It integrated academic research, industrial chemistry, and military medical evaluation to address a critical wartime need.
Quantitative Data: Production, Dosage, and Efficacy
The industrial scale-up of this compound production was a monumental achievement. The Winthrop Chemical Company and other American manufacturers delivered billions of doses, ensuring the Allied forces had a reliable supply.[1][2]
Table 1: this compound (Atabrine) Production Statistics
| Year | Doses Produced |
| 1943 | ~1.8 Billion |
| 1944 | ~2.5 Billion |
| Source: Dennis Worthen, "Pharmacy in World War II". Cited in multiple sources.[1][2] |
Initial dosage regimens were often too high, leading to significant toxicity. Research and field experience led to the adoption of standardized suppressive and therapeutic protocols.
Table 2: Standardized this compound Dosage Regimens
| Regimen Type | Dosage Protocol | Purpose |
| Initial Field Dose | 0.2 g / day | Suppressive; quickly abandoned due to high toxicity (20% of one division became ill).[2] |
| Standard Suppressive | 0.1 g (100 mg) / day | Prevent clinical symptoms of malaria. Proved highly effective in Fairley experiments.[3] |
| Alternative Suppressive | 0.4 - 0.6 g / week | Weekly dosing for suppression.[9] |
| Therapeutic (Acute Attack) | 0.2 g every 6 hours for 5 doses, then 0.1 g three times daily for 6 days. | Treat active clinical malaria infections. |
| Source: U.S. Army Medical Department.[9] |
Clinical trials and field data demonstrated that while not a true causal prophylactic, this compound was a highly effective suppressive agent, superior to quinine. It was curative for Plasmodium falciparum but only suppressed, and did not eliminate, the relapsing liver stages of Plasmodium vivax.[3][9]
Table 3: Comparative Efficacy and Side Effects
| Parameter | This compound (Atabrine) | Quinine |
| Suppressive Efficacy | Superior. Daily 0.1g dose was completely effective in suppressing P. vivax and P. falciparum.[4] | Inferior. Daily 0.3g dose associated with a malaria rate of 651 per 1,000 in one West African study.[4] |
| Curative Action | Curative for P. falciparum. Suppressive for P. vivax (relapses occurred after cessation).[3][9] | Suppressive for both species; less effective than this compound. |
| Common Side Effects | Yellow skin discoloration, nausea, headaches, diarrhea.[1][2] | Milder side effects.[2] |
| Serious Side Effects | Rare: Toxic psychosis, anxiety, nightmares.[1][2] Aplastic anemia was a very rare but fatal complication.[10][11] | Blackwater fever (in susceptible individuals). |
| Source: Compiled from multiple studies conducted by the U.S. Army during WWII.[1][2][4][9][10][11] |
Key Experimental Protocols
The most influential clinical studies were those conducted by Australian Brigadier N. Hamilton Fairley in 1943. These trials definitively established the efficacy of this compound as a suppressive agent and provided the scientific basis for its widespread adoption.
Fairley's Suppressive Therapy Trials
-
Objective: To determine if this compound could prevent the development of clinical malaria in volunteers exposed to infected mosquitoes.
-
Methodology:
-
Subject Selection: Human volunteers were recruited.
-
Drug Administration: Subjects were placed on a standard suppressive regimen of 100 mg of this compound daily.
-
Infection: Volunteers were subjected to numerous bites from mosquitoes heavily infected with P. falciparum and P. vivax.
-
Monitoring: Blood smears were taken regularly to detect parasitemia. Plasma this compound levels were monitored to ensure compliance and therapeutic concentrations.
-
Follow-up: After the exposure period, the drug was withdrawn from some participants to observe whether clinical malaria would develop.
-
-
Results: The trials proved conclusively that a daily 100 mg dose of this compound would prevent overt attacks of malaria. It cured infections due to P. falciparum and postponed the clinical manifestations of P. vivax until the drug was stopped.[3] This demonstrated its role as a schizonticidal agent, acting on the blood stage of the parasite.
Mechanism of Action
While the precise molecular mechanism was not fully understood during the 1940s, the clinical effect was well-characterized. This compound was known to be a potent schizonticidal agent, meaning it acts on the asexual, erythrocytic (red blood cell) stage of the malaria parasite's lifecycle. By destroying the parasites in the blood, it prevents them from multiplying to the levels required to produce fever and other clinical symptoms.
Modern understanding confirms that this compound exerts its effect primarily through DNA binding. It intercalates between the base pairs of the parasite's DNA, which inhibits the crucial processes of transcription and translation (RNA and protein synthesis), ultimately leading to cell death.[12][13]
Conclusion
The this compound program during World War II was a watershed moment in the history of medicine and military logistics. It demonstrated that a synthetic compound could be rapidly scaled and deployed to overcome a critical strategic vulnerability. The rigorous scientific evaluation of this compound not only saved countless lives and preserved the fighting strength of Allied forces but also laid the groundwork for the modern era of antimalarial drug discovery and development. The program's success led directly to the identification of chloroquine (B1663885) as a superior compound and established a framework for coordinated, multi-disciplinary research that would be emulated for decades, notably in the transformation of the National Institutes of Health (NIH) into a leading global research institution.[5] The story of this compound is a testament to the power of targeted scientific research in overcoming a devastating disease under the most challenging of circumstances.
References
- 1. historynet.com [historynet.com]
- 2. The Other Foe: The U.S. Army's Fight against Malaria in the Pacific Theater, 1942-45 - The Army Historical Foundation [armyhistory.org]
- 3. History | AMEDD Center of History & Heritage [achh.army.mil]
- 4. History | AMEDD Center of History & Heritage [achh.army.mil]
- 5. researchgate.net [researchgate.net]
- 6. theparasiteblog.wordpress.com [theparasiteblog.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. History | AMEDD Center of History & Heritage [achh.army.mil]
- 10. This compound.org [this compound.org]
- 11. This compound.org [this compound.org]
- 12. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride. Review and mode of action of an antimalarial, used as an occlusive agent for transvaginal human sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Fluorescent Properties of Quinacrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205), a derivative of 9-aminoacridine, is a historically significant antimalarial agent that has garnered renewed interest for its diverse pharmacological activities, including anticancer, antiprion, and anti-inflammatory properties. A key characteristic that underpins much of its utility as a research tool is its intrinsic fluorescence. The fluorescent properties of this compound are highly sensitive to its local microenvironment, making it a valuable probe for studying cellular structures and processes. This technical guide provides an in-depth exploration of the foundational fluorescent properties of this compound, detailing its spectral characteristics, the factors influencing its fluorescence, and experimental protocols for its use.
Core Fluorescent Properties of this compound
The fluorescence of this compound arises from its planar acridine (B1665455) ring system. Upon absorption of light at an appropriate wavelength, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of light at a longer wavelength. The efficiency and spectral characteristics of this process are dictated by both the intrinsic properties of the molecule and its immediate surroundings.
Quantitative Data Summary
The following tables summarize the key quantitative fluorescent properties of this compound. It is important to note that these values can vary significantly depending on the specific experimental conditions, such as solvent, pH, and the presence of binding partners like DNA.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~436 nm | In various solutions[1] |
| Emission Maximum (λem) | ~525 nm | In various solutions[1] |
| pKa (mono- to diprotonated) | 8.1 | Ground and excited states[2] |
Factors Influencing this compound Fluorescence
The fluorescent properties of this compound are not static and can be significantly altered by various environmental factors. This sensitivity is a key aspect of its utility as a fluorescent probe.
Interaction with DNA
This compound's interaction with DNA is a cornerstone of its application in cytogenetics, famously used in Q-banding to visualize chromosome bands.[3][4][5][6] The mechanism involves the intercalation of the planar acridine ring between DNA base pairs.[7] This interaction has a profound and base-specific effect on its fluorescence:
-
AT-rich regions: Markedly enhance this compound fluorescence.[7]
-
GC-rich regions: Quench this compound fluorescence.[7]
This differential fluorescence allows for the characteristic banding patterns observed on chromosomes.
pH Dependence
The fluorescence of this compound is sensitive to pH due to the protonation states of its nitrogen atoms. The dicationic form of this compound is reported to have a high quantum yield and is the predominant species in the pH range of 8 down to a Hammett acidity of -6.[8]
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent can influence the fluorescence quantum yield and the position of the emission spectrum of this compound. While detailed solvatochromic studies on this compound are not extensively documented in readily available literature, such effects are a general phenomenon for fluorescent molecules.
Experimental Protocols
Q-banding for Chromosome Staining
This protocol outlines the fundamental steps for using this compound to stain metaphase chromosomes for visualization of Q-bands.
Materials:
-
Microscope slides with prepared metaphase chromosome spreads
-
Coplin jars
-
This compound dihydrochloride (B599025) solution (e.g., 0.5% in deionized water)
-
McIlvaine's buffer (pH 5.6) or distilled water
-
Coverslips
-
Rubber cement or nail polish for sealing
-
Fluorescence microscope with appropriate filter set for this compound (Excitation: ~420-440 nm, Emission: ~470-500 nm long pass)
Procedure: [3]
-
Immerse the slides containing chromosome spreads into a Coplin jar with the this compound dihydrochloride solution for a few minutes. The optimal staining time may need to be determined empirically.
-
Rinse the slides thoroughly with tap water or distilled water to remove excess stain.
-
Mount a coverslip over the specimen using a small amount of McIlvaine's buffer or distilled water.
-
Carefully blot away any excess buffer from the edges of the coverslip with tissue paper.
-
Seal the edges of the coverslip with rubber cement or clear nail polish to prevent drying.
-
Immediately observe the slides under a fluorescence microscope. Image capture should be performed promptly as the fluorescence can fade.
Workflow for Q-Banding:
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[2][9][10]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
This compound sample
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the this compound sample in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the this compound sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound sample (Φ_X):
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Workflow for Quantum Yield Measurement:
This compound in Cellular Signaling Pathways
This compound's fluorescence and its ability to interact with cellular components make it a tool to study various signaling pathways, particularly those involved in cancer biology.
Inhibition of NF-κB Signaling
This compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[1][11][12] It can block the DNA binding of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[1]
Activation of p53 Signaling
This compound can activate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.[13][14][15] This activation can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis in cancer cells.[14]
Induction of Autophagy
This compound is also known to induce autophagy, a cellular process of self-degradation of cellular components.[16][17][18][19][20] It accumulates in acidic organelles like lysosomes, leading to lysosomal membrane permeabilization and the induction of autophagic cell death.[20][21][22]
Conclusion
The fluorescent properties of this compound, characterized by its environmental sensitivity, have established it as a versatile tool in biological and medical research. Its ability to differentially stain chromosomes, probe acidic organelles, and report on its binding to macromolecules provides researchers with a powerful method to investigate cellular structure and function. Furthermore, its influence on key signaling pathways highlights its potential as a lead compound in drug development. This guide provides a foundational understanding of this compound's fluorescence, offering both the theoretical underpinnings and practical protocols to aid researchers in harnessing the capabilities of this remarkable molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. karyotypinghub.com [karyotypinghub.com]
- 4. biologyonline.com [biologyonline.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]
- 7. Mechanisms of chromosome banding. V. This compound banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. iss.com [iss.com]
- 11. Inhibition of NF-κB Signaling by this compound Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-kappaB signaling by this compound is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits Cell Growth and Induces Apoptosis in Human Gastric Cancer Cell Line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of acridine orange, LysoTracker Red, and this compound as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Pharmacological Versatility of a 9-Aminoacridine (B1665356) Scaffold
Introduction
Quinacrine (B1676205), a 9-aminoacridine derivative, has a rich history as an antimalarial agent. However, its therapeutic potential extends far beyond parasitic diseases, with extensive research demonstrating its efficacy as an anticancer and antiprion agent. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. By dissecting the chemical modifications that influence its diverse biological activities, we aim to provide a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics based on the this compound scaffold.
This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for essential assays, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted mechanism of action.
Core Structure and Pharmacological Activities
The fundamental structure of this compound consists of a tricyclic acridine (B1665455) ring system with a diaminoalkyl side chain at the 9-amino position. SAR studies have consistently highlighted the critical role of both the acridine core and the nature of this side chain in dictating the compound's biological effects. Modifications to these structural features have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties across its antimalarial, anticancer, and antiprion activities.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various SAR studies, providing a comparative analysis of the activity of this compound and its analogs.
Antimalarial Activity
The antimalarial activity of this compound and its analogs is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite. The following table presents the 50% inhibitory concentration (IC50) values against Plasmodium falciparum strains.
| Compound | Modification | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | - | Dd2 (chloroquine-resistant) | ~0.1 | [1] |
| This compound | - | HB3 (chloroquine-sensitive) | ~0.1 | [1] |
| Spiroacridine AMTAC-01 | Spiroacridine with N-acylhydrazone | 3D7-GFP | 2-4 | [2] |
| Spiroacridine AMTAC-02 | Spiroacridine with N-acylhydrazone | 3D7-GFP | 2-4 | [2] |
| Quinine (B1679958) | - | Thai isolates | 0.168 | [3] |
| Dihydroquinine | - | Thai isolates | 0.129 | [3] |
| 3-hydroxyquinine (B22115) | Quinine metabolite | Thai isolates | 1.160 | [3] |
Key SAR Insights for Antimalarial Activity:
-
The 9-aminoacridine core is essential for activity.
-
The nature of the diaminoalkyl side chain significantly influences potency.
-
Modifications to the acridine ring can modulate activity and overcome resistance.
Anticancer Activity
This compound exerts its anticancer effects through multiple mechanisms, including the inhibition of NF-κB signaling, activation of the p53 tumor suppressor pathway, and inhibition of the FACT (facilitates chromatin transcription) complex. The table below summarizes the IC50 values of this compound and its analogs against various cancer cell lines.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | MCF-7 (breast cancer) | 8.5 | [4] |
| This compound | - | MDA-MB-231 (breast cancer) | 8.5 | [4] |
| This compound | - | SGC-7901 (gastric cancer) | 16.18 | |
| Compound 11 (VR118) | 9-aminoacridine-thiazolidin-4-one hybrid | MCF-7 (breast cancer) | 1.2-2.4 | |
| Compound 11 (VR118) | 9-aminoacridine-thiazolidin-4-one hybrid | MDA-MB-231 (breast cancer) | 1.2-2.4 |
Key SAR Insights for Anticancer Activity:
-
The ability to intercalate into DNA is a key feature, but not the sole mechanism.
-
The side chain at the 9-position plays a crucial role in modulating NF-κB and p53 pathway interactions.
-
Hybrid molecules combining the acridine scaffold with other pharmacophores have shown enhanced potency and selectivity.
Antiprion Activity
This compound and its analogs have been investigated for their ability to inhibit the formation of the scrapie isoform of the prion protein (PrPSc). The effective concentration for 50% inhibition (EC50) in scrapie-infected neuroblastoma cells (ScN2a) is a common metric.
| Compound | Modification | Prion Strain | EC50 (µM) | Reference |
| This compound | - | RML | 0.3 | [5] |
| Pamaquine | - | RML | ~4 | |
| Chloroquine (B1663885) | - | RML | ~4 | [5] |
| Compound 15 | 6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine | ScN2a, N167, Ch2, F3 | 0.1-0.7 | [6][7] |
| Compound 42 | Polyquinoline derivative | ScN2a | 0.05 | [8][9] |
Key SAR Insights for Antiprion Activity:
-
The tricyclic acridine scaffold is a key structural feature.
-
Modifications to the side chain at the 9-position can significantly improve antiprion potency.
-
Replacement of the alkyl side chain with phenyl derivatives containing basic groups has yielded compounds with submicromolar activity.[6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in this compound SAR studies are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or flow cytometry.
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TdT Labeling: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs for 1 hour at 37°C.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: Visualize the apoptotic cells using a fluorescence microscope or quantify the apoptotic cell population by flow cytometry.
Western Blot Analysis for Bcl-2 and Bax Expression
Western blotting is used to determine the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival, which is often constitutively active in cancer cells.
References
- 1. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine's Initial Sphere of Influence: A Technical Guide to Affected Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205), a derivative of 9-aminoacridine, was initially synthesized as an antimalarial agent. However, its therapeutic applications have since expanded due to its diverse and potent effects on various cellular processes. This technical guide provides an in-depth exploration of the primary biochemical pathways initially identified to be affected by this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling cascades.
Core Biochemical Pathways Modulated by this compound
This compound's mechanism of action is multifaceted, impacting several fundamental cellular pathways. The most prominent of these include the intercalation into DNA, inhibition of Phospholipase A2 (PLA2), activation of the p53 tumor suppressor pathway, and suppression of the NF-κB signaling cascade.
DNA Intercalation and Inhibition of Nucleic Acid Synthesis
One of the earliest recognized mechanisms of this compound is its ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix disrupts the templates for both replication and transcription, thereby inhibiting the synthesis of DNA and RNA.[1][2] This action is believed to be a primary contributor to its antiparasitic effects.[1]
Quantitative Data on this compound-DNA Interaction:
| Parameter | Value | Polynucleotide | Reference |
| Binding Affinity (K) | Higher than Methylene (B1212753) Blue | Calf Thymus DNA | [3] |
| Salt Dependence (log K vs. log[Na+]) | Slope of ~1.0 | Various Polynucleotides | [4] |
| Thermal Stabilization (ΔTm) | Increased by 6°C | Calf Thymus DNA | [5] |
| Heat Capacity Change (ΔCp) | -146 cal/(mol·K) | Calf Thymus DNA | [3] |
Experimental Protocol: DNA Intercalation Analysis by Thermal Melting
A common method to assess the intercalating effect of a compound on DNA is to measure the change in its melting temperature (Tm).
-
Preparation of DNA Solution: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0).
-
Incubation with this compound: Add varying concentrations of this compound to the DNA solution and incubate at room temperature for a sufficient time to allow binding.
-
Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization due to intercalation.[5]
Logical Relationship of DNA Intercalation:
Inhibition of Phospholipase A2 (PLA2)
This compound is a well-established non-specific inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are critical enzymes that hydrolyze the sn-2 position of glycerophospholipids to release fatty acids, most notably arachidonic acid. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, this compound exerts potent anti-inflammatory effects.[6][7]
Quantitative Data on PLA2 Inhibition:
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 4.4 µM (for K+ currents) | - | |
| Inhibition of Arachidonic Acid Release | Significant | Rat Retina | [6] |
| Inhibition of Kallikrein-stimulated AA release | Yes | TEA3A1 cells | [7] |
Experimental Protocol: Phospholipase A2 Activity Assay
A common method to measure PLA2 activity is a titrimetric assay that quantifies the release of fatty acids.[8][9]
-
Substrate Preparation: Prepare a lecithin (B1663433) emulsion as the substrate for PLA2.
-
Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 25°C or 37°C) and pH (e.g., 8.9), add the lecithin emulsion.
-
Blank Rate Determination: Monitor and record the volume of a standardized NaOH solution required to maintain the pH for a set period to determine the background hydrolysis rate.
-
Enzyme Reaction: Add the PLA2 enzyme to the reaction vessel. In inhibitor studies, pre-incubate the enzyme with this compound before adding it to the substrate.
-
Titration: Continuously titrate the reaction mixture with the NaOH solution to neutralize the released fatty acids and maintain a constant pH.
-
Data Analysis: The rate of NaOH consumption is proportional to the PLA2 activity. The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence and absence of the compound.
Signaling Pathway of PLA2 Inhibition by this compound:
Activation of the p53 Pathway
In the context of cancer biology, this compound has been shown to activate the tumor suppressor protein p53.[10][11] p53 plays a crucial role in regulating the cell cycle, DNA repair, and apoptosis. The activation of p53 by this compound can lead to the induction of apoptosis in cancer cells, making it a compound of interest for oncology research.[10][12] The mechanism of p53 activation by this compound is often linked to its inhibition of NF-κB.[1][10]
Quantitative Data on p53 Pathway Activation:
| Effect | Cell Line | This compound Concentration | Fold Change/Observation | Reference |
| p53 Protein Upregulation | SGC-7901 | 15 µM | >3-fold increase | [10] |
| Bax/Bcl-2 Ratio | SGC-7901 | 15 µM | Increased | [10] |
| Apoptosis Induction | SGC-7901 | 15 µM | 26.30% vs 3.37% (control) | [10] |
| p53 mRNA Induction | UM-SCC-1 | 2.5 µM | Sustained increase | [13] |
Experimental Protocol: Western Blot for p53 and Downstream Targets
Western blotting is a standard technique to assess the protein levels of p53 and its downstream targets like p21, Bax, and Bcl-2.[14][15][16]
-
Cell Culture and Treatment: Culture the desired cell line (e.g., SGC-7901) and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p53 or its target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
p53 Activation Pathway by this compound:
Inhibition of the NF-κB Pathway
This compound has been demonstrated to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Constitutive NF-κB activation is a hallmark of many cancers and inflammatory diseases. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis and reduce inflammation.[17][20]
Quantitative Data on NF-κB Inhibition:
| Effect | Cell Line | This compound Concentration | Observation | Reference |
| Inhibition of NF-κB activation | Human Colon Carcinoma | IC25 concentrations | Potentiated TRAIL-induced apoptosis | [17] |
| Decreased c-FLIP and Mcl-1 expression | RKO and HT29 | IC25 concentrations | Downregulation of NF-κB targets | [17] |
| Suppression of NF-κB-dependent luciferase activity | A549 and H1975 | Increasing concentrations | Dose-dependent decrease | [21] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common and quantitative method to measure NF-κB transcriptional activity.[22][23][24][25][26]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After the treatment period, lyse the cells to release the luciferases.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in the presence of the NF-κB activator.
Experimental Workflow for NF-κB Luciferase Reporter Assay:
Conclusion
This compound's influence extends across several critical biochemical pathways, underpinning its diverse pharmacological activities. Its ability to intercalate with DNA, inhibit PLA2, activate p53, and suppress NF-κB signaling highlights its potential for therapeutic applications beyond its original use as an antimalarial drug, particularly in the fields of oncology and inflammation. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for further research and development of this compound and its derivatives as targeted therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. DNA intercalation by this compound and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalation of methylene blue and this compound: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calf Thymus DNA Exposed to this compound at Physiological Temperatures and pH Acquires Immunogenicity: A Threat for Long Term this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-evoked arachidonic acid release in the retina: illuminance/duration dependence and the effects of this compound, mellitin and lithium. Light-evoked arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kallikrein stimulates arachidonic acid release and production of prostaglandins from TEA3A1 endocrine thymic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound Inhibits Cell Growth and Induces Apoptosis in Human Gastric Cancer Cell Line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing the anti-malarial drug, this compound: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-κB Signaling by this compound Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of NF-kappaB signaling by this compound is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Mitigates LPS-Induced Neuroinflammation in Rats via Modulation of the TLR4/NF-κB Axis, Astrocyte Activation (GFAP), and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Quinacrine Staining Protocol for Chromosome Analysis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) staining, also known as Q-banding, is a cytogenetic technique used to produce a characteristic banding pattern on chromosomes. This method was the first fluorescent banding technique developed and is instrumental in the identification of individual chromosomes and the detection of structural abnormalities. This compound, an intercalating agent, preferentially binds to Adenine-Thymine (AT)-rich regions of DNA, resulting in brighter fluorescence in these areas when viewed under a fluorescence microscope. Guanine-Cytosine (GC)-rich regions quench the fluorescence, appearing as dull or non-fluorescent bands.[1][2][3][4] This differential staining allows for the visualization of a unique banding pattern for each chromosome, which is crucial for karyotyping and identifying chromosomal aberrations such as translocations, deletions, and duplications.
The technique is relatively simple and rapid, not requiring enzymatic pretreatment of the chromosome preparations.[2] Both this compound mustard dihydrochloride (B599025) and the less toxic this compound dihydrochloride can be used for this procedure, yielding comparable results.[3] The resulting fluorescent bands, or Q-bands, are transient and require immediate observation and image capture.[5]
Principle of the Method
This compound staining relies on the differential fluorescence of the this compound dye when it intercalates with DNA. The key principles are:
-
Intercalation: this compound molecules insert themselves between the base pairs of the DNA double helix.
-
Base Specificity: The fluorescence of this compound is enhanced in AT-rich regions of the DNA.[4][6]
-
Quenching: The fluorescence is quenched in GC-rich regions.[6]
-
Visualization: When excited with UV light, the chromosomes exhibit a pattern of bright and dull fluorescent bands corresponding to the distribution of AT- and GC-rich DNA segments.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound staining protocol.
| Parameter | Value | Notes |
| Staining Solution | ||
| This compound Dihydrochloride | 0.5% (w/v) in deionized water | Prepare fresh. |
| Buffer | ||
| McIlvaine Buffer | pH 4.5 - 5.5 | Optimal pH range for bright and distinctive bands.[7] |
| - 0.1 M Citric Acid | See Table 2 for specific volumes | |
| - 0.2 M Disodium (B8443419) Phosphate (B84403) | See Table 2 for specific volumes | |
| Staining Procedure | ||
| Staining Time | 6 minutes | [8] |
| Rinsing Time | 3 minutes | In running tap water.[8] |
Table 2: McIlvaine Buffer Preparation (for 100 mL)
| Desired pH | 0.1 M Citric Acid (mL) | 0.2 M Disodium Phosphate (mL) |
| 4.6 | 53.25 | 46.75 |
| 4.8 | 50.7 | 49.3 |
| 5.0 | 48.5 | 51.5 |
| 5.2 | 46.4 | 53.6 |
| 5.4 | 44.25 | 55.75 |
Experimental Protocols
Reagent Preparation
1. 0.1 M Citric Acid Monohydrate (Stock Solution A)
-
Dissolve 21.01 g of citric acid monohydrate in deionized water.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
2. 0.2 M Disodium Phosphate (Stock Solution B)
-
Dissolve 28.4 g of anhydrous disodium phosphate (Na₂HPO₄) or 71.6 g of disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) in deionized water.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
3. McIlvaine Buffer (Working Solution)
-
Prepare the desired pH by mixing the volumes of Stock Solution A and Stock Solution B as indicated in Table 2.
-
Verify the pH with a calibrated pH meter.
4. 0.5% this compound Dihydrochloride Staining Solution
-
Dissolve 0.5 g of this compound dihydrochloride in 100 mL of deionized water.
-
Prepare this solution fresh before each use and protect it from light.
Staining Procedure
-
Slide Preparation: Use air-dried or freshly prepared chromosome spreads on clean, grease-free microscope slides.
-
Staining:
-
Rinsing:
-
Remove the slides from the staining solution and rinse them in a Coplin jar with running tap water for 3 minutes.[8]
-
Alternatively, rinse the slides in two changes of McIlvaine buffer (pH 4.5-5.5).
-
-
Mounting:
-
Briefly dip the slides in a Coplin jar containing McIlvaine buffer (pH 4.5-5.5).
-
Wipe the back of the slide and remove excess buffer from the front, without allowing the chromosome preparation to dry.
-
Place a small drop of the same buffer on the slide and apply a coverslip.
-
Seal the edges of the coverslip with rubber cement or nail polish to prevent drying.
-
-
Microscopy and Analysis:
-
Examine the slides immediately using a fluorescence microscope equipped with a suitable filter set for this compound fluorescence (excitation ~420-440 nm, emission ~490-510 nm).
-
Capture images promptly as the fluorescence is prone to fading.[5]
-
Signaling Pathways and Experimental Workflows
References
- 1. duliajancollegeonline.co.in [duliajancollegeonline.co.in]
- 2. karyotypinghub.com [karyotypinghub.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. This compound, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Mechanisms of chromosome banding. V. This compound banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Quinacrine as a Fluorescent Probe for Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205), a derivative of 9-aminoacridine, is a versatile fluorescent probe widely utilized for the visualization and investigation of acidic organelles within living cells, such as lysosomes and autophagosomes.[1][2] Its utility stems from its properties as a weak base, which leads to its accumulation in cellular compartments with a low internal pH.[3][4] This characteristic makes it a valuable tool in various research areas, including the study of lysosomal function, autophagy, apoptosis, and drug-induced effects on cellular trafficking.[2][5] These application notes provide a comprehensive overview of the principles and protocols for using this compound as a fluorescent probe for acidic organelles.
Mechanism of Action
This compound is a lipophilic weak base that can readily permeate cell membranes in its uncharged state. Upon entering the acidic lumen of organelles like lysosomes (pH ≈ 4.5-5.0), the this compound molecule becomes protonated.[1] This protonation renders the molecule charged and less membrane-permeable, effectively trapping it within the acidic compartment. This accumulation results in a significant increase in fluorescence intensity within these organelles, allowing for their visualization by fluorescence microscopy. The process is dependent on the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase) on the organellar membrane.[3][4] Inhibition of V-ATPase with agents like bafilomycin A1 prevents the accumulation of this compound.[3][6]
Figure 1: Mechanism of this compound accumulation in acidic organelles.
Quantitative Data
The following table summarizes key quantitative data for this compound, which is essential for designing and interpreting experiments.
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| pKa1 | ~7.72 - 8.2 | [7] |
| pKa2 | ~10.2 - 10.47 | [7] |
| log KOW (Octanol-Water Partition Coefficient) | ~4.69 - 4.79 | [7] |
| Spectral Properties | ||
| Excitation Maximum (in acidic vesicles) | ~420-450 nm | |
| Emission Maximum (in acidic vesicles) | ~500-520 nm | |
| Experimental Parameters | ||
| Working Concentration (in vitro) | 0.1 - 10 µM | [5] |
| Incubation Time | 5 - 60 minutes | [8] |
| Accumulation Factor in Lysosomes | Several hundred-fold to >1000-fold | [7] |
Experimental Protocols
Protocol 1: Staining of Acidic Organelles in Live Cultured Cells
This protocol provides a general guideline for staining acidic organelles in adherent or suspension cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound dihydrochloride (B599025) (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water for stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound dihydrochloride in sterile DMSO or water.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
For adherent cells, seed them on glass-bottom dishes, chamber slides, or coverslips to achieve 50-70% confluency on the day of the experiment.
-
For suspension cells, use an appropriate concentration for imaging.
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium or a suitable buffer to the desired final working concentration (typically 0.5-5 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess unbound probe.
-
-
Imaging:
-
Replace the wash buffer with pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope.
-
Use an excitation wavelength of approximately 420-450 nm and collect the emission at around 500-520 nm. The granular, punctate fluorescence in the cytoplasm corresponds to acidic organelles.
-
Figure 2: General experimental workflow for staining live cells with this compound.
Applications
-
Visualization of Lysosomes: this compound provides a straightforward method to visualize the number, size, and distribution of lysosomes and other acidic vesicles in live cells.[1][2]
-
Studying Autophagy: As autophagosomes fuse with lysosomes to form autolysosomes, which are acidic, this compound can be used to monitor the late stages of autophagy.[5]
-
Apoptosis Research: Changes in the morphology and distribution of acidic vesicles can be observed during apoptosis, and this compound is suitable for long-term imaging of these processes.[2]
-
Drug Screening: The effects of compounds on lysosomal pH, membrane integrity, and trafficking can be assessed using this compound.[9]
-
Investigating Lysosomal Storage Disorders: this compound can be used to study the accumulation of substances within lysosomes in models of lysosomal storage diseases.[9]
Limitations and Considerations
-
Phototoxicity: Like many fluorescent probes, this compound can be phototoxic, especially with prolonged exposure to excitation light.[2] It is advisable to minimize light exposure and use the lowest possible laser power during imaging.
-
pH-Dependent Fluorescence: The fluorescence of this compound is pH-dependent. Changes in fluorescence intensity can reflect either a change in probe concentration or a change in the pH of the organelle.
-
Non-Specific Staining: At higher concentrations, this compound may exhibit some non-specific cytoplasmic or nuclear staining.
-
Potential Biological Effects: this compound is a biologically active molecule with known effects on various cellular processes, including inhibition of phospholipase A2 and interactions with DNA.[10][11] Researchers should be aware of these potential off-target effects.
-
Comparison to Other Probes: While this compound is well-suited for long-term imaging due to its photostability compared to probes like LysoTracker Red, other probes like Acridine (B1665455) Orange can provide ratiometric information about the pH of acidic vesicles.[1][2]
Conclusion
This compound remains a valuable and accessible fluorescent probe for the study of acidic organelles. Its mechanism of accumulation is well-understood, and the staining protocol is relatively simple. By carefully considering its properties and limitations, researchers can effectively employ this compound to gain insights into a variety of fundamental cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of acridine orange, LysoTracker Red, and this compound as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in this compound Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Modeling of Selective Lysosomal Targeting for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antimalarials this compound and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
Application of Quinacrine in Prion Disease Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205), a derivative of acridine, is a well-established antimalarial and antirheumatic drug that has been investigated for its therapeutic potential against prion diseases. In cell culture models, this compound has demonstrated the ability to inhibit the formation and accumulation of the disease-associated, protease-resistant form of the prion protein (PrPSc).[1][2][3] This has made it a valuable tool for in vitro studies of prion biology and for the initial screening of potential anti-prion compounds. However, despite its efficacy in cultured cells, this compound has failed to show significant therapeutic benefit in animal models and human clinical trials.[1][3][4] This discrepancy is attributed to factors such as poor blood-brain barrier penetration and the emergence of drug-resistant prion strains.[1][2]
These application notes provide a comprehensive overview of the use of this compound in prion disease cell culture models, including its mechanism of action, efficacy, and detailed protocols for its application and the subsequent analysis of PrPSc.
Mechanism of Action
The precise mechanism by which this compound inhibits PrPSc formation in cell culture is not fully elucidated, but several hypotheses have been proposed:
-
Inhibition of PrPC to PrPSc Conversion: this compound is believed to interfere with the conformational conversion of the normal cellular prion protein (PrPC) into the pathogenic PrPSc isoform.[3][4][5]
-
Binding to PrPSc: Studies suggest that this compound may directly bind to PrPSc, thereby preventing it from acting as a template for the misfolding of PrPC.
-
Lysosomotropic Properties: As a weak base, this compound can accumulate in acidic cellular compartments like lysosomes. This accumulation may alter the lysosomal environment, which is thought to be a site of PrPSc formation, thereby inhibiting its propagation.
-
Redistribution of Cholesterol: Some evidence suggests that this compound may affect cellular cholesterol distribution, which in turn can influence the localization and conversion of PrP.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various prion-infected cell culture models.
| Cell Line | Prion Strain | Effective Concentration (EC50/IC50) | Observations | Reference |
| ScN2a (mouse neuroblastoma) | RML, Chandler | 0.3 µM - 3 µM | Efficiently inhibits PrPSc accumulation. "Curing" of cells reported at 0.4 µM with repeated treatments. | [1][5][6] |
| ScNB (mouse neuroblastoma) | Scrapie | 2 µM | Effective with a single treatment. | [5] |
| ScGT1 (mouse hypothalamic) | Chandler | Less efficient than in ScN2a | "Curing" required lengthy treatment. | [5][7] |
Table 1: Efficacy of this compound in Prion-Infected Cell Lines
| Parameter | Value | Cell Line/System | Reference |
| Reported EC50 (Nominal) | 300 nM | ScN2a | [3] |
| Actual Extracellular EC50 | 120 nM | ScN2a | [3] |
| Actual Intracellular EC50 | 6713 nM | ScN2a | [3] |
| Cytotoxicity (LD50) | > 2 µM | Cellular assays | [8] |
Table 2: Pharmacokinetic and Cytotoxicity Data of this compound in vitro
Experimental Protocols
Protocol 1: Establishment and Maintenance of Scrapie-Infected Neuroblastoma (ScN2a) Cells
This protocol describes the generation of a persistently prion-infected mouse neuroblastoma cell line.
Materials:
-
N2a mouse neuroblastoma cells (ATCC® CCL-131™)
-
Complete Growth Medium: Opti-MEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Scrapie-infected mouse brain homogenate (e.g., from a mouse infected with the RML prion strain) as inoculum.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
-
Biosafety cabinet (Class II)
Procedure:
-
N2a Cell Culture:
-
Culture N2a cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
-
-
Infection of N2a Cells:
-
Plate N2a cells in a 6-well plate at a density that allows them to reach 50-60% confluency on the day of infection.
-
Prepare a 1% (w/v) scrapie-infected mouse brain homogenate in Complete Growth Medium.
-
Remove the medium from the N2a cells and add the brain homogenate-containing medium.
-
Incubate the cells with the inoculum for 3 days at 37°C.
-
-
Establishment of Persistent Infection:
-
After 3 days, remove the inoculum and wash the cells twice with sterile PBS.
-
Add fresh Complete Growth Medium and continue to culture the cells.
-
Passage the cells at a 1:10 dilution every 3-4 days. It is crucial to maintain a consistent passaging schedule to dilute out the original inoculum and allow the infection to propagate.
-
After 3-4 passages, the cells can be screened for the presence of PrPSc (see Protocol 3).
-
-
Subcloning to Isolate Highly Infected Clones (Optional but Recommended):
-
To obtain a cell line with a high percentage of infected cells, perform limiting dilution cloning.
-
Serially dilute the infected cell population in a 96-well plate to a concentration of approximately 0.5 cells/well.
-
Allow single cells to grow into colonies.
-
Expand individual clones and screen for the highest PrPSc expression levels using the Cell Blot Assay (Protocol 4) or Western Blotting (Protocol 3).
-
-
Maintenance of ScN2a Cells:
-
Once a highly infected clone is established, maintain the ScN2a cells in Complete Growth Medium.
-
Subculture as described for the parental N2a cells. It is good practice to periodically re-verify the level of PrPSc expression.
-
Protocol 2: this compound Treatment of ScN2a Cells
This protocol details the treatment of established ScN2a cells with this compound to assess its anti-prion activity.
Materials:
-
Established ScN2a cells
-
Complete Growth Medium
-
This compound dihydrochloride (B599025) (stock solution prepared in sterile water or DMSO and stored at -20°C)
-
Cell culture plates (24-well or 6-well)
-
Sterile PBS
Procedure:
-
Cell Plating:
-
Plate ScN2a cells in a 24-well or 6-well plate at a density that allows them to be approximately 30-40% confluent at the start of the treatment.
-
-
This compound Treatment:
-
Prepare working dilutions of this compound in Complete Growth Medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Remove the medium from the cells and add the this compound-containing medium or vehicle control medium.
-
Incubate the cells for 3 to 6 days at 37°C in a 5% CO2 incubator.
-
Change the medium containing fresh this compound every 2 days.
-
-
Cell Lysis and Sample Preparation:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding lysis buffer (e.g., 100 µL of 1X SDS sample buffer for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
The cell lysate is now ready for PrPSc detection by Western Blotting (Protocol 3).
-
Protocol 3: Western Blotting for PrPSc Detection
This protocol is for the detection of the protease-resistant core of PrPSc (PrP27-30) in cell lysates.
Materials:
-
Cell lysate from Protocol 2
-
Proteinase K (PK)
-
Pefabloc SC or PMSF (protease inhibitors)
-
SDS-PAGE gels (e.g., 12% Tris-Glycine)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PrP (e.g., 6H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Proteinase K (PK) Digestion:
-
Determine the protein concentration of the cell lysates.
-
Take an equal amount of protein for each sample (e.g., 500 µg).
-
Add Proteinase K to a final concentration of 20 µg/mL.
-
Incubate the samples at 37°C for 1 hour with agitation. This step digests PrPC and the protease-sensitive regions of PrPSc.
-
Stop the digestion by adding a protease inhibitor (e.g., 2 mM Pefabloc SC or 1 mM PMSF) and incubating on ice for 10 minutes.
-
-
Protein Precipitation (Optional, for concentrating PrPSc):
-
For samples with low PrPSc levels, precipitation can be performed. Add 4 volumes of ice-cold methanol (B129727) and incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 1X SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Boil the samples in SDS-PAGE sample buffer for 10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. The presence of bands between 27-30 kDa indicates the presence of PrPSc.
-
Protocol 4: Cell Blot Assay for High-Throughput Screening of PrPSc
This protocol provides a more rapid, high-throughput method for detecting PrPSc in cultured cells.
Materials:
-
ScN2a cells cultured in a 96-well plate
-
PVDF membrane (activated with methanol)
-
Dot blot or slot blot apparatus
-
Lysis buffer (0.5% Triton X-100, 0.5% sodium deoxycholate in PBS)
-
Proteinase K
-
Denaturation solution (e.g., 3 M guanidinium (B1211019) thiocyanate)
-
Blocking buffer, primary and secondary antibodies, and detection reagents as for Western Blotting.
Procedure:
-
Cell Lysis:
-
Wash the cells in the 96-well plate with PBS.
-
Add lysis buffer to each well and incubate for 10 minutes at room temperature.
-
-
Blotting:
-
Assemble the dot blot apparatus with the activated PVDF membrane.
-
Transfer the cell lysates from the 96-well plate to the corresponding wells of the dot blot apparatus.
-
Apply a vacuum to pull the lysates through the membrane.
-
-
PK Digestion and Denaturation:
-
Disassemble the apparatus and place the membrane in a dish.
-
Incubate the membrane with Proteinase K (20 µg/mL in lysis buffer) for 1 hour at 37°C.
-
Stop the digestion by washing the membrane with TBST.
-
Incubate the membrane with the denaturation solution for 10 minutes.
-
Wash the membrane thoroughly with TBST.
-
-
Immunodetection:
-
Proceed with blocking, antibody incubations, and detection as described for Western Blotting (Protocol 3, steps 3.4 - 3.8). The intensity of the dots corresponds to the amount of PrPSc in the original cell population.
-
Visualizations
Caption: Experimental workflow for evaluating this compound's anti-prion activity in cell culture.
Caption: Proposed mechanisms of action for this compound in inhibiting PrPSc formation.
References
- 1. Evaluation of this compound Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous this compound Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cureffi.org]
- 4. Evaluation of this compound treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A γ-secretase inhibitor and this compound reduce prions and prevent dendritic degeneration in murine brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Bioassays and Inactivation of Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine in Murine Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine (B1676205), a repurposed antimalarial drug, has demonstrated significant anticancer activity in various preclinical models, including mouse xenografts. Its mechanisms of action are multifaceted, primarily involving the inhibition of the NF-κB signaling pathway and the activation of the p53 tumor suppressor pathway, leading to apoptosis and autophagy in cancer cells. This document provides a comprehensive overview of the dosage and administration of this compound in mouse xenograft models, supported by detailed experimental protocols and a summary of quantitative data from published studies.
Data Presentation: Quantitative Summary of this compound Administration in Mouse Xenograft Models
The following tables summarize the dosages, administration routes, and observed effects of this compound in various mouse xenograft models. This data is intended to serve as a reference for designing and interpreting preclinical studies.
| Cancer Type | Mouse Strain | Cell Line | This compound Dosage | Administration Route | Treatment Schedule | Key Findings |
| Ovarian Cancer | Athymic Nude | HeyA8MDR | 150 mg/kg | Oral Gavage | Not specified | Reduced tumor volume and ascites formation. |
| Non-Small Cell Lung Cancer | Athymic Nude | A549 | 30 mg/kg | Oral Gavage | Daily for 7, 14, or 28 days | Achieved significant tumor concentrations.[1] |
| Head and Neck Squamous Cell Carcinoma | Not Specified | Not Specified | 100 mg/kg (with cisplatin) | Oral | Daily | Significantly inhibited tumor outgrowth. |
| Prion Disease (Model) | Wild-type (FVB) | Not Applicable | 40 mg/kg | Oral (in diet) | Daily for 29 days | Achieved brain concentrations of ~1 µM.[2] |
| Prion Disease (Model) | Wild-type (FVB & CD1) | Not Applicable | 37.5 or 75 mg/kg | Oral | Daily for 4 weeks | Rapid brain penetration with concentrations up to 1500 ng/g.[3] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound dihydrochloride (B599025) powder
-
Sterile water or Phosphate-Buffered Saline (PBS)
-
Vehicle (e.g., 60% v/v PBS, 30% v/v polyethylene (B3416737) glycol (PEG)-400, 10% v/v ethanol)[1]
-
Sterile tubes and syringes
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
For oral gavage, dissolve this compound dihydrochloride in sterile water.[4]
-
For a more complex vehicle, first dissolve this compound in the ethanol (B145695) portion, then add the PBS and PEG-400.[1]
-
Ensure the solution is homogenous. Vortex or sonicate if necessary.
-
Prepare the final solution to a concentration that allows for an appropriate administration volume (typically 100-200 µL for a mouse).
-
Store the stock solution as recommended (e.g., protected from light) and prepare fresh dilutions for each administration.
Establishment of a Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest
-
Culture medium and reagents
-
Immunocompromised mice (e.g., athymic nude, NSG)
-
Sterile PBS or serum-free medium
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27G)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Culture the cancer cells to a sufficient number. Ensure cells are in the logarithmic growth phase.
-
Harvest the cells by trypsinization and wash them with sterile PBS or serum-free medium.
-
Perform a cell count and determine the viability (e.g., using a hemocytometer and trypan blue).
-
Resuspend the cell pellet in sterile PBS or medium at the desired concentration (e.g., 3 x 10^6 cells in 100 µL).[4] Keep the cell suspension on ice to maintain viability.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth.
Administration of this compound
a. Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle to deliver the this compound solution directly into the stomach.
-
Administer the calculated volume slowly to avoid regurgitation and aspiration.
-
Return the mouse to its cage and monitor for any signs of distress.
b. Intraperitoneal (IP) Injection:
-
Restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
Tumor Measurement and Monitoring
Materials:
-
Digital calipers
-
Scale for weighing mice
Protocol:
-
Begin tumor measurements when tumors become palpable.
-
Measure the length (longest diameter) and width (perpendicular diameter) of the tumor using digital calipers.
-
Record the measurements and the body weight of the mouse at regular intervals (e.g., twice or three times a week).
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .[5]
-
Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or skin ulceration at the tumor site.
-
Euthanize the mice when the tumor reaches the predetermined endpoint size as per institutional guidelines.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating this compound in mouse xenograft models.
Caption: this compound inhibits NF-κB and activates p53 signaling pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacokinetics of this compound Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing Quinacrine Synergy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of quinacrine (B1676205) when combined with conventional chemotherapeutic agents. The protocols outlined below are designed to offer a robust framework for in vitro assessment, enabling the quantitative determination of synergistic, additive, or antagonistic interactions.
Introduction
This compound, a repurposed antimalarial drug, has garnered significant interest in oncology for its potential to enhance the efficacy of chemotherapy.[1][2] It exerts its anticancer effects through multiple mechanisms, including the activation of p53 signaling, inhibition of the NF-κB pathway, and modulation of autophagy.[1][3][4] Combining this compound with standard chemotherapeutic drugs presents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1][3][5] This document details the experimental protocols to rigorously assess this synergy.
Key Signaling Pathways Modulated by this compound
This compound's synergistic activity is attributed to its ability to modulate several key cellular signaling pathways simultaneously. Understanding these pathways is crucial for interpreting experimental results. This compound has been shown to induce apoptosis in cancer cells by activating the p53 tumor suppressor protein and inhibiting the pro-survival NF-κB signaling pathway.[1][6][7] Furthermore, it can induce autophagic cell death, a process that can either promote or inhibit cancer cell survival depending on the context, and has been shown to sensitize chemoresistant cells to chemotherapy.[3][8]
Caption: Signaling pathways affected by this compound leading to synergistic anticancer effects with chemotherapy.
Data Presentation: Quantitative Assessment of Synergy
The synergy between this compound and a chemotherapeutic agent is quantitatively determined by calculating the Combination Index (CI) based on the Chou-Talalay method.[9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound and Cisplatin
| Cell Line | Drug | IC50 (µM) |
| Ovarian Cancer (OV2008) | This compound | 3.5 |
| Cisplatin | 8.0 | |
| Ovarian Cancer (C13 - Chemoresistant) | This compound | 4.0 |
| Cisplatin | 25.0 | |
| Non-Small Cell Lung Cancer (A549) | This compound | 4.4 |
| Docetaxel | 0.00316 |
Note: IC50 values are hypothetical and for illustrative purposes.
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
| Cell Line | Drug Combination | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) | Synergy Interpretation |
| Ovarian Cancer (C13) | This compound + Cisplatin | 0.69 | Strong Synergy[3] | ||
| Non-Small Cell Lung Cancer (A549) | This compound + Docetaxel | 0.66 | Strong Synergy[11] |
Fa represents the fraction of cells affected (e.g., Fa = 0.50 corresponds to 50% inhibition).
Experimental Protocols
The following protocols provide a step-by-step guide for assessing the synergistic effects of this compound and chemotherapy in vitro.
Caption: A typical experimental workflow for assessing this compound and chemotherapy synergy.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay determines the cytotoxic effects of this compound and the chemotherapeutic agent, both individually and in combination.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete growth medium
-
This compound and chemotherapeutic agent stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[12]
-
Drug Treatment (Single Agent): Prepare serial dilutions of each drug in complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only control wells.
-
Drug Treatment (Combination - Checkerboard Assay): Prepare a matrix of drug concentrations. Serially dilute this compound vertically down the plate and the chemotherapeutic agent horizontally across the plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3][12]
-
MTT/CCK-8 Addition: Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: If using MTT, aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents using dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at their synergistic concentrations for 24-48 hours.[3][12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[12]
Cell Cycle Analysis
This protocol is used to determine if the drug combination induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the individual drugs and their combination for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to investigate the effect of the drug combination on the expression of proteins involved in key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p53, NF-κB, LC3B, p62, Bax, Bcl-2, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[12]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin).[12]
In Vivo Assessment
While these application notes focus on in vitro methods, promising synergistic combinations should be further validated in preclinical in vivo models, such as patient-derived xenografts (PDX) or cell line-derived xenografts in mice.[13] In vivo studies typically involve treating tumor-bearing animals with the vehicle control, each drug individually, and the combination, followed by monitoring tumor growth over time.[13] Statistical analysis is then performed to determine if the combination treatment results in a significantly greater reduction in tumor volume compared to the individual agents.[13]
By following these detailed protocols, researchers can effectively and reliably assess the synergistic potential of this compound in combination with various chemotherapeutic agents, providing a solid foundation for further preclinical and clinical development.
References
- 1. Repurposing of Anti-Malarial Drug this compound for Cancer Treatment: A Review [mdpi.com]
- 2. This compound synergizes with 5-fluorouracil and other therapies in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in cancer cells by forming a functional bridge between TRAIL-DR5 complex and modulating the mitochondrial intrinsic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappaB signaling by this compound is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Autophagic Cell Death with Quinacrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine (B1676205) (QC), a historical antimalarial drug, has been repurposed as a potent anticancer agent that induces a complex form of programmed cell death involving autophagy.[1][2][3][4][5] Unlike canonical apoptosis, this compound-induced cell death is often characterized by the extensive formation of autophagic vacuoles.[3] This document provides detailed protocols and application notes for researchers investigating the use of this compound to induce autophagic cell death. It outlines the underlying signaling pathways, provides step-by-step experimental procedures, and presents quantitative data from various cancer cell line studies.
Introduction
Autophagy is a cellular self-degradation process essential for maintaining cellular homeostasis. While typically a survival mechanism, overstimulation of autophagy can lead to a form of programmed cell death termed autophagic cell death. This compound has emerged as a key pharmacological tool to induce this process. It promotes the accumulation of autophagosomes and enhances autophagic flux, leading to cell death, particularly in chemoresistant cancer cells.[1][4][5] The mechanism of action can be p53-dependent or independent, depending on the cellular context.[1][3] Notably, in ovarian cancer cells, this compound upregulates Cathepsin L (CTSL), which promotes lysosomal membrane permeabilization (LMP), a critical step in the cell death cascade.[2][6]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay | Reference |
| A549 | Non-small cell lung | 15 | 48 | Resazurin reduction | [7] |
| NCI-H520 | Non-small cell lung | 12 | 48 | Resazurin reduction | [7] |
| OV2008 | Ovarian | Not explicitly stated, but used at 5 & 10 µM | 24, 48, 72 | MTT | [1] |
| C13 | Ovarian (Cisplatin-resistant) | Not explicitly stated, but used at 5 & 10 µM | 24, 48, 72 | MTT | [1] |
| HeyA8 | Ovarian | Not explicitly stated, but used at 5 & 10 µM | 24, 48, 72 | MTT | [1] |
| HeyA8MDR | Ovarian (Multidrug-resistant) | Not explicitly stated, but used at 5 & 10 µM | 24, 48, 72 | MTT | [1] |
| HCT-116 (parental) | Colon | Dose-dependent reduction in viability | Not specified | Not specified | [3] |
| HCT-116 p53-/- | Colon | Less susceptible than parental | Not specified | Not specified | [3] |
| HCT-116 p21-/- | Colon | Less susceptible than parental | Not specified | Not specified | [3] |
Table 2: Combination Effects of this compound with Cisplatin in Ovarian Cancer Cells
| Cell Line | Combination Index (CI) at 50% Fraction Affected (Fa) | Interpretation | Reference |
| OV2008 | ~1.0 | Nearly Additive | [1][8] |
| C13 | <0.7 | Strong Synergy | [1][8] |
Signaling Pathways
This compound induces autophagic cell death through multifaceted signaling pathways. The diagrams below illustrate the key mechanisms.
Caption: p53-dependent autophagic cell death induced by this compound.
Caption: this compound-induced autophagic cell death via Cathepsin L.
Experimental Protocols
Experimental Workflow
References
- 1. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Quinacrine in DNA Intercalation and Replication Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205), a derivative of 9-aminoacridine, is a well-established antimalarial drug that has garnered significant interest for its anticancer properties. Its planar aromatic ring structure allows it to intercalate into DNA, disrupting the double helix and interfering with essential cellular processes like DNA replication and transcription. This document provides detailed application notes and experimental protocols for researchers utilizing this compound to study DNA intercalation and its consequential inhibition of DNA replication.
This compound's primary mechanism of action in this context is its ability to insert itself between the base pairs of DNA. This intercalation unwinds and elongates the DNA duplex, creating a physical barrier that obstructs the progression of DNA and RNA polymerases.[1] Beyond simple intercalation, the diaminobutyl side chain of this compound interacts with the minor groove of the DNA, further stabilizing the drug-DNA complex.[1] This bimodal interaction not only physically blocks replication machinery but can also trigger cellular stress responses, leading to cell cycle arrest and apoptosis.
These properties make this compound a valuable tool for studying the dynamics of DNA-drug interactions and for investigating the cellular consequences of replication stress. The following sections provide quantitative data on this compound's activity, detailed protocols for key experiments, and visual representations of the underlying mechanisms and workflows.
Data Presentation
Table 1: DNA Binding Affinity of this compound
| DNA Type | Method | Binding Constant (K) (M⁻¹) | Stoichiometry (n, base pairs/drug) | Reference |
| Calf Thymus DNA | Isothermal Titration Calorimetry (ITC) | 1.2 x 10⁶ | 4-5 | [2] |
| Calf Thymus DNA | Fluorescence Spectroscopy | 2.1 x 10⁹ | Not Specified | [3] |
| poly(dG-dC)·poly(dG-dC) | Spectrophotometry | 6.82 x 10⁵ | 5 | [4][5] |
| poly(dA-dT)·poly(dA-dT) | Spectrophotometry | 5.25 x 10⁵ | 3.3 | [4][5] |
Table 2: IC₅₀ Values of this compound for Inhibition of DNA Replication and Cell Viability
| Target | Cell Line/System | IC₅₀ Value (µM) | Assay | Reference |
| DNA Polymerase α | Novikoff's hepatoma | 15.2 | In vitro enzyme assay | [1] |
| DNA Polymerase δ | Novikoff's hepatoma | 22.6 | In vitro enzyme assay | [1] |
| DNA Polymerase ε | Novikoff's hepatoma | 11.4 | In vitro enzyme assay | [1] |
| Cell Viability | A549 (Non-small cell lung cancer) | 15 | Resazurin reduction assay | [6] |
| Cell Viability | NCI-H520 (Non-small cell lung cancer) | 12 | Resazurin reduction assay | [6] |
| Cell Viability | SGC-7901 (Gastric cancer) | 16.18 | CCK-8 assay | [7] |
| Cell Viability | H2452 (Mesothelioma) | 3.46 | Cell death assay | [8] |
| Cell Viability | H226 (Mesothelioma) | 1.84 | Cell death assay | [8] |
Experimental Protocols
Characterization of this compound-DNA Intercalation by Fluorescence Spectroscopy
This protocol describes how to determine the binding affinity of this compound to DNA using fluorescence titration. The intrinsic fluorescence of this compound is quenched upon intercalation into DNA, and this change can be used to calculate the binding parameters.
Materials:
-
This compound dihydrochloride
-
Calf Thymus DNA (or other DNA of interest)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the Tris-HCl buffer. Protect from light.
-
Prepare a stock solution of DNA in the same buffer. Determine the concentration accurately by measuring the absorbance at 260 nm (A260). The concentration in base pairs can be calculated using the molar extinction coefficient of DNA (ε₂₆₀ = 13,200 M⁻¹cm⁻¹ per base pair).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 425 nm and the emission wavelength to 500 nm.[3]
-
In a quartz cuvette, add a fixed concentration of this compound (e.g., 10 µM) in the Tris-HCl buffer.
-
Record the initial fluorescence intensity (F₀).
-
Add increasing concentrations of DNA to the cuvette in small aliquots.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying each fluorescence reading by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the volume of DNA added.
-
Plot the change in fluorescence (F₀ - F) as a function of the DNA concentration.
-
The binding constant (K) and stoichiometry (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation: r / [Q]free = nK - rK where r is the ratio of bound this compound to the total DNA concentration, and [Q]free is the concentration of free this compound.
-
DNA Unwinding Assay Using Topoisomerase I
This assay demonstrates the ability of this compound to unwind supercoiled DNA by intercalation. Topoisomerase I relaxes supercoiled DNA. In the presence of an intercalator, the DNA becomes unwound. Removal of the intercalator and the enzyme will result in the introduction of negative supercoils, which can be visualized by agarose (B213101) gel electrophoresis.[9][10]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT, 10 mM EDTA)
-
This compound dihydrochloride
-
Stop solution/loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
1x Topoisomerase I reaction buffer
-
200-500 ng supercoiled plasmid DNA
-
Varying concentrations of this compound (e.g., 1, 5, 10, 20 µM)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Include a no-drug control and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Add 1-2 units of Topoisomerase I to each reaction tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding 4 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.
-
Destain in water for 10-20 minutes.
-
Visualize the DNA bands under UV illumination.
-
Intercalation is indicated by the appearance of faster-migrating supercoiled DNA at concentrations of this compound that do not inhibit the topoisomerase. The relaxed DNA will migrate slower than the supercoiled DNA.
-
Cell-Based DNA Replication Inhibition Assay (CCK-8)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of a chosen cancer cell line, which is an indirect measure of DNA replication inhibition. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan (B1609692) product, which is proportional to the number of viable cells.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., A549, SGC-7901)
-
Complete cell culture medium
-
This compound dihydrochloride
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell proliferation, by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of DNA intercalation by this compound.
Caption: Experimental workflow for studying this compound.
Caption: this compound's effect on p53 and NF-κB signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. DNA intercalation by this compound and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. DNA intercalation of methylene blue and this compound: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cell Growth and Induces Apoptosis in Human Gastric Cancer Cell Line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. A gel electrophoresis assay for the simultaneous determination of topoisomerase I inhibition and DNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. ptglab.com [ptglab.com]
Evaluating Quinacrine in Chemoresistant Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemoresistance remains a significant hurdle in cancer therapy, necessitating the exploration of novel agents that can resensitize tumors to conventional treatments. Quinacrine (B1676205), a repurposed antimalarial drug, has emerged as a promising candidate due to its multifaceted anti-cancer properties.[1] This document provides a detailed experimental framework for evaluating the efficacy of this compound in chemoresistant cancer cell models. The protocols outlined herein cover the establishment of chemoresistant cell lines, assessment of cytotoxicity, and the analysis of key cellular processes such as apoptosis, autophagy, and cell cycle progression. Furthermore, methods for determining the synergistic potential of this compound with standard chemotherapeutic agents are described. These guidelines are intended to offer a comprehensive resource for researchers investigating this compound as a potential adjuvant in cancer treatment.
Introduction
This compound is a 9-aminoacridine (B1665356) derivative with a long history of use as an antimalarial agent. More recently, its potent anti-cancer activities have garnered significant attention. This compound exerts its effects through a variety of mechanisms, including DNA intercalation, inhibition of DNA repair mechanisms, and modulation of critical signaling pathways such as p53, NF-κB, and Wnt/β-catenin.[1][2] A key area of interest is its ability to overcome chemoresistance. Studies have shown that this compound can reverse resistance to drugs like cisplatin (B142131) and carboplatin (B1684641) by inhibiting efflux pumps and inducing autophagy-dependent cell death in chemoresistant cells.[3][4] It has also been shown to target cancer stem cells, which are often implicated in tumor recurrence and drug resistance.[1][2][5]
These application notes provide a structured approach to investigating the anti-cancer effects of this compound in a laboratory setting, with a focus on its potential to circumvent chemoresistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Chemoresistant Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) with Carboplatin | Reference |
| HeyA8 (Chemosensitive) | This compound | ~5.0 | Not Reported | [3] |
| HeyA8MDR (Chemoresistant) | This compound | ~10.0 | Synergistic | [3] |
| C13 (Chemoresistant) | This compound | Not Reported | Synergistic | [3] |
Table 2: Effect of this compound on Apoptosis and Autophagy Markers
| Cell Line | Treatment | Apoptosis Induction | LC3B-II Levels | p62/SQSTM1 Levels | Reference |
| Ovarian Cancer Cells | This compound (5-10 µM) | Increased | Increased | Decreased | [3] |
| Hela, SCC-VII | This compound + Cisplatin | Significantly Increased | Not Reported | Not Reported | [6] |
| Hepatocellular Carcinoma | This compound + TRAIL | Overwhelming Cell Death | Not Reported | Not Reported | [7] |
Experimental Protocols
Establishment of Chemoresistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to a specific chemotherapeutic agent for subsequent evaluation of this compound's effects.
Principle: Chemoresistance is induced by continuous or pulse exposure of a parental, chemosensitive cell line to gradually increasing concentrations of a chemotherapeutic drug.[8][9][10] This process selects for cells that can survive and proliferate in the presence of the drug.
Protocol:
-
Determine the IC50 of the Chemotherapeutic Agent:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of concentrations of the chosen chemotherapeutic drug (e.g., cisplatin, paclitaxel) for 48-72 hours.
-
Perform an MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50).[9]
-
-
Induction of Resistance:
-
Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells recover and reach 70-80% confluency, subculture them and increase the drug concentration by a small increment (e.g., 1.2-1.5 fold).[11]
-
Repeat this process of stepwise dose escalation for several months.[10]
-
-
Verification of Resistance:
-
Periodically, perform a cell viability assay on the resistant cell line and compare its IC50 to that of the parental cell line. A significant increase in IC50 indicates the development of resistance.
-
The stability of the resistant phenotype should be confirmed by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.[9]
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To quantify the effect of this compound, alone and in combination with other chemotherapeutics, on the viability of chemoresistant and chemosensitive cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[7][12]
Protocol:
-
Cell Seeding:
-
Seed chemoresistant and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, the relevant chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours. Include untreated and vehicle-treated wells as controls.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values. For combination studies, the Chou-Talalay method can be used to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14][15]
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To determine the mode of cell death induced by this compound by differentiating between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentrations for a specified time.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.[1]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI to 100 µL of the cell suspension.[16]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Autophagy Analysis (Western Blot for LC3B and p62)
Objective: To assess the impact of this compound on the autophagic process in chemoresistant cancer cells.
Principle: Autophagy is a cellular degradation process. During autophagy, a cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a marker of autophagosome formation. p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its levels are inversely correlated with autophagic flux.[17][18]
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for the desired time. To assess autophagic flux, a lysosomal inhibitor like bafilomycin A1 can be used in parallel.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative levels of LC3-II and p62.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To evaluate the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[3] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[4]
-
Incubate at 4°C for at least 2 hours or overnight.[20]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in chemoresistant cancer cells.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 17. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Quinacrine as a Tool for Investigating NF-κB Signaling Pathways
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that play a crucial role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1).[1] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1] This frees NF-κB to translocate into the nucleus, bind to specific κB sites on DNA, and activate the transcription of target genes.[1][3]
Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers, where it promotes cell survival and resistance to therapy.[4][5] This makes the NF-κB pathway a significant target for drug development. Quinacrine (B1676205), a 9-aminoacridine (B1665356) derivative historically used as an antimalarial and antirheumatic drug, has been identified as a potent inhibitor of NF-κB signaling, making it a valuable tool for researchers in this field.[1][4][6]
Mechanism of Action
This compound inhibits the NF-κB signaling pathway through multiple mechanisms, which can be cell-type dependent. This pleiotropic activity makes it a broad-spectrum inhibitor for laboratory investigations.
-
Inhibition of IKK and IκBα Phosphorylation: In some cell lines, such as human colon carcinoma cells, this compound has been shown to decrease the phosphorylation of the IKK complex (IKKα/β) and the subsequent phosphorylation of IκBα.[4] This prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
-
Blocking NF-κB (p65) DNA Binding: In other cell types, like human lung adenocarcinoma A549 cells, this compound's primary mechanism appears to be the direct inhibition of the p65 subunit's binding to its DNA consensus sequence in the nucleus.[1][7] Notably, in this context, it did not prevent the degradation of IκBα or the nuclear translocation of p65, suggesting a downstream point of intervention.[1]
-
Inhibition of Upstream Activators: this compound has been reported to inhibit phospholipase A2 (PLA2) and the PI3K/AKT/mTOR signaling pathway.[6][8][9] Both of these pathways can act as upstream activators of NF-κB, so their inhibition by this compound represents an indirect mechanism of suppressing NF-κB activity.
-
Inhibition of the FACT Complex: this compound can also inhibit the "facilitates chromatin transcription" (FACT) complex, a histone chaperone required for NF-κB-dependent transcriptional activity.[10][11] By trapping the FACT complex on chromatin, this compound may prevent NF-κB from effectively engaging with the transcriptional machinery.[11]
-
Interplay with p53: Several studies have shown that this compound simultaneously activates the tumor suppressor p53 while inhibiting NF-κB.[12][13] This reciprocal regulation is a key area of cancer research, and this compound provides a chemical tool to probe the crosstalk between these two critical pathways.
Applications in Research
-
Studying Chemoresistance: Constitutive NF-κB activation is a known driver of resistance to chemotherapy and targeted agents like TRAIL.[4][5] this compound can be used to sensitize resistant cancer cell lines to these agents, allowing for the study of NF-κB-dependent survival genes (e.g., c-FLIP, Mcl-1, Bcl-xL).[1][4]
-
Investigating Anti-Inflammatory Effects: As NF-κB is a master regulator of inflammation, this compound can be used in cellular and animal models to probe the role of NF-κB in inflammatory diseases and to identify downstream targets.[6][9][14]
-
Probing Apoptosis Pathways: By inhibiting NF-κB, this compound downregulates anti-apoptotic proteins. This makes it a useful tool for studying the mechanisms of apoptosis and how NF-κB signaling contributes to cell survival.
-
High-Throughput Screening: The clear inhibitory effect of this compound makes it an excellent positive control for high-throughput screens designed to identify novel NF-κB inhibitors.
Data Presentation
Table 1: Effective Concentrations and IC50 Values of this compound on NF-κB Signaling
| Cell Line | Assay Type | Parameter Measured | Effective Concentration / IC50 | Reference |
| RKO (Human Colon Carcinoma) | Cell Viability | IC25 | 2 µM | [4] |
| HT29 (Human Colon Carcinoma) | Cell Viability | IC25 | 0.75 µM | [4] |
| RKO | EMSA | NF-κB DNA Binding (IC50) | 5 µM | [4] |
| HT29 | EMSA | NF-κB DNA Binding (IC50) | 1 µM | [4] |
| A549 (Human Lung Adenocarcinoma) | Luciferase Reporter | NF-κB Activity | >10 µM (significant inhibition) | [1] |
| A549 | Luciferase Reporter | NF-κB Activity | 50 µM (almost complete inhibition) | [1] |
| SGC-7901 (Human Gastric Cancer) | Cell Viability | IC50 | 16.18 µM | [12] |
Table 2: Downstream Effects of this compound-Mediated NF-κB Inhibition
| Cell Line | Treatment | Downregulated Genes/Proteins | Effect | Reference |
| RKO, HT29 | 2h this compound (IC25) | c-FLIP, Mcl-1 | Potentiation of TRAIL- and oxaliplatin-induced apoptosis | [4][5] |
| RKO, HT29 | 24h this compound | Survivin, XIAP, Bcl-2, Bcl-xL | Induction of apoptosis | [4] |
| SGC-7901 | This compound (15 µM) | Bcl-2 | Upregulation of Bax/Bcl-2 ratio, apoptosis | [12] |
| A549 | This compound | ICAM-1 | Reduced cell surface adhesion molecule expression | [1][7] |
Visualizations
Caption: The canonical NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB Signaling by this compound Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappaB signaling by this compound is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the anti-malarial drug, this compound: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits ICAM-1 Transcription by Blocking DNA Binding of the NF-κB Subunit p65 and Sensitizes Human Lung Adenocarcinoma A549 Cells to TNF-α and the Fas Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a PLA2 inhibitor, alleviates LPS-induced acute kidney injury in rats: Involvement of TLR4/NF-κB/TNF α-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Cell Growth and Induces Apoptosis in Human Gastric Cancer Cell Line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. This compound Mitigates LPS-Induced Neuroinflammation in Rats via Modulation of the TLR4/NF-κB Axis, Astrocyte Activation (GFAP), and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinacrine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quinacrine (B1676205) concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A typical starting concentration range for this compound is broad, spanning from low micromolar (µM) to nanomolar (nM) concentrations. For initial experiments, it is advisable to perform a dose-response curve covering a wide range, such as 0.1 µM to 100 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: How should I prepare and store a this compound stock solution?
This compound dihydrochloride (B599025) is soluble in water and DMSO. For cell culture experiments, preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO is recommended. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C, protected from light. Stock solutions in aqueous buffers are less stable and not recommended for long-term storage.
Q3: this compound is a fluorescent compound. Will this interfere with my cell viability assay?
Yes, this compound's intrinsic fluorescence can interfere with certain cell viability assays, particularly those that rely on absorbance or fluorescence readings.[1] this compound has an excitation maximum around 436 nm and an emission maximum around 525 nm.[2] Assays like the MTT assay, which measures absorbance at 570 nm, may be affected if the formazan (B1609692) absorbance spectrum overlaps with this compound's fluorescence. To mitigate this, it is crucial to include proper controls, such as wells with this compound but no cells, to measure background absorbance. Alternatively, using an assay with a different endpoint, such as the Sulforhodamine B (SRB) assay which is a colorimetric assay based on protein content, can be a reliable alternative.[3][4]
Q4: Which cell viability assay is best to use with this compound?
The choice of assay depends on your specific experimental needs and potential for interference.
-
MTT Assay: Measures mitochondrial metabolic activity. It is widely used but can be susceptible to interference from fluorescent compounds like this compound.
-
SRB Assay: Measures total protein content, which correlates with cell number. It is less likely to be affected by this compound's fluorescence and is a robust alternative.[3][5]
-
ATP-based Assays (e.g., CellTiter-Glo®): Measure ATP levels as an indicator of metabolically active cells. These luminescent assays are generally more sensitive than colorimetric assays and are less prone to interference from colored or fluorescent compounds.[6]
For initial studies, comparing results from two different assay types (e.g., MTT and SRB) is recommended to ensure the observed effects are not assay-specific artifacts.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for determining an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 15 | [3] |
| NCI-H520 | Non-Small Cell Lung Cancer | 12 | [3] |
| SGC-7901 | Gastric Cancer | 16.18 | [7] |
| MCF-7 | Breast Cancer | Not specified, dose-dependent decrease | [8] |
| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent decrease | [8] |
| HCT-116 (parental) | Colon Cancer | Dose-dependent reduction | [9] |
| HCT-116 (p53-/-) | Colon Cancer | Dose-dependent reduction | [9] |
| HCT-116 (p21-/-) | Colon Cancer | Dose-dependent reduction | [9] |
| Molt4-Luc2 (AraC-resistant) | Acute Lymphoid Leukemia | 0.1 (used in combination) | [10] |
Troubleshooting Guides
This section addresses specific issues that may be encountered when performing cell viability assays with this compound.
Issue 1: High Background Absorbance in MTT Assay
-
Potential Cause: Interference from this compound's fluorescence or direct reduction of MTT by this compound.
-
Recommended Solution:
-
Run a cell-free control: Add this compound to the culture medium without cells and perform the MTT assay. A color change indicates direct interaction with the MTT reagent.[11]
-
Use phenol (B47542) red-free medium: Phenol red can contribute to background absorbance.[11]
-
Switch to an alternative assay: The SRB assay is a reliable alternative that is less prone to interference from colored or fluorescent compounds.[3]
-
Issue 2: Inconsistent or Non-reproducible Results
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Recommended Solution:
-
Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before and during plating.
-
Calibrate pipettes: Regularly check the accuracy of your pipettes.
-
Avoid edge effects: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.[11]
-
Issue 3: Unexpected Dose-Response Curve (e.g., Hormesis)
-
Potential Cause: Off-target effects of this compound at different concentrations or compound precipitation at higher concentrations.
-
Recommended Solution:
-
Visually inspect wells: Check for any precipitate at higher this compound concentrations under a microscope.
-
Expand the concentration range: Test a wider range of concentrations to fully characterize the dose-response relationship.
-
Confirm with a secondary assay: Use an alternative viability assay that measures a different cellular parameter (e.g., SRB for protein content or a caspase assay for apoptosis) to validate the results.
-
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
2. Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides an alternative to the MTT assay, which is particularly useful for fluorescent compounds like this compound.[5]
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.
-
After the treatment period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates four to five times with slow-running tap water or deionized water to remove the TCA and dead cells.
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes and measure the absorbance at 540 nm.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's signaling pathways in cancer cells.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence-determined preferential binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Is Your MTT Assay the Right Choice? [promega.jp]
- 7. This compound has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
troubleshooting quinacrine fluorescence quenching in experiments
Welcome to the technical support center for quinacrine (B1676205) fluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered when using this compound as a fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary fluorescent applications?
This compound is a fluorescent dye belonging to the acridine (B1665455) family. Due to its chemical properties, it has several applications in biological research:
-
Staining Acidic Organelles: As a weak base, this compound accumulates in acidic compartments such as lysosomes and vacuoles. This property is driven by a proton gradient maintained by V-ATPase proton pumps.[1][2]
-
Chromosome Banding: this compound was historically used for Q-banding, as its fluorescence is enhanced when it intercalates with AT-rich regions of DNA and quenched by GC-rich regions.[3]
-
Studying Vesicular Transport: It is suitable for long-term imaging of acidic vesicles, allowing researchers to track processes like endocytosis, exocytosis, and autophagy.[4]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of this compound can vary slightly with its environment (e.g., solvent, bound vs. unbound). However, generally accepted values are:
-
Excitation Maximum: ~436 nm[5]
-
Emission Maximum: ~525 nm[5] It is always recommended to confirm the optimal settings on your specific imaging system.
Q3: Is this compound a reliable probe for vesicular ATP?
While historically used to visualize ATP storage, recent evidence suggests this may be incorrect. This compound accumulation in vesicles appears to be primarily driven by the pH gradient across the vesicle membrane, not by a direct interaction with ATP.[1] Therefore, it should be considered a probe for acidic organelles rather than a specific marker for vesicular ATP storage.
Q4: How does pH affect this compound fluorescence?
pH is a critical factor. This compound is a weak base with pKa values of 7.7 and 10.3.[5] Its cationic amphiphilic structure, which is essential for its accumulation and activity, is pH-dependent.[6]
-
Acidic Environment (e.g., lysosomes, pH ~4.5-5.0): In an acidic environment, this compound becomes protonated and trapped, leading to its accumulation and fluorescence within these organelles.
-
Neutral/Alkaline Environment: Changes in pH can alter the protonation state of the molecule, which in turn affects its fluorescence intensity.[7] Experiments should be conducted in well-buffered solutions to ensure consistent results.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fluorescence experiments in a question-and-answer format.
Problem: Weak or No Fluorescence Signal
-
Q: I'm not seeing any signal from my this compound-stained cells. What could be wrong?
-
A: There are several potential causes:
-
Incorrect Microscope Settings: Ensure your microscope's excitation and emission filters are correctly set for this compound's spectral properties (~436 nm excitation, ~525 nm emission).[5][8]
-
Low this compound Concentration: The concentration of this compound may be too low for detection. A typical starting concentration for live-cell imaging is in the low micromolar range (e.g., 1-10 µM).[1]
-
Loss of Organelle Acidity: The accumulation of this compound is dependent on the acidic pH of organelles like lysosomes.[1] If cells are unhealthy or treated with agents that disrupt the V-ATPase proton pump (like bafilomycin A1), they will not accumulate this compound effectively.[9]
-
Quenching from Media Components: Certain components in your buffer or media could be quenching the fluorescence. See the data table below for common quenchers.
-
-
Problem: Rapid Signal Fading or Photobleaching
-
Q: My this compound signal is bright initially but disappears quickly during imaging. How can I prevent this?
-
A: This issue is likely photobleaching, the irreversible destruction of the fluorophore by excitation light.[8] To minimize it:
-
Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal.[10]
-
Minimize Exposure Time: Use the shortest possible exposure times during image acquisition.[11]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents scavenge free radicals that cause photobleaching.
-
Acquire Images Efficiently: Avoid unnecessary or prolonged illumination of the sample when not actively acquiring an image.
-
-
Problem: High Background Fluorescence
-
Q: My images have high background, making it difficult to see the stained organelles. What can I do?
-
A: High background can obscure your signal. Consider these solutions:
-
Wash Steps: After incubating with this compound, wash the cells with fresh, pre-warmed buffer or media to remove excess, unbound dye.[10]
-
Optimize Dye Concentration: Too high a concentration of this compound can lead to high background. Perform a titration to find the lowest effective concentration.
-
Use Phenol (B47542) Red-Free Media: Phenol red in cell culture media is fluorescent and can contribute significantly to background noise. Switch to a phenol red-free medium for imaging experiments.[12]
-
Check for Autofluorescence: Some cell types or media components are naturally fluorescent. Image an unstained control sample under the same conditions to assess the level of autofluorescence.[13]
-
-
Problem: Inconsistent Results
-
Q: I am getting variable results between different experiments or even different wells of the same plate. Why?
-
A: Consistency is key in fluorescence experiments. Variability can arise from:
-
pH Fluctuations: Ensure your buffer system is robust and that the pH of your solutions is consistent for every experiment, as this compound's properties are pH-sensitive.[6][14]
-
Temperature Changes: Temperature can affect quenching efficiency and cellular processes.[15] Perform experiments at a consistent, controlled temperature.
-
Cell Health and Density: Ensure cells are healthy and at a consistent confluence. Stressed or dying cells may have compromised organelle acidity, leading to poor this compound loading.
-
Reagent Preparation: Prepare fresh solutions of this compound, as it can degrade over time, especially when exposed to light.
-
-
Data Presentation
Table 1: Factors Affecting this compound Fluorescence Intensity
| Factor | Effect on Fluorescence | Mechanism / Notes | Citations |
| AT-Rich DNA | Enhancement | Intercalation into AT-rich regions of double-stranded DNA significantly increases quantum yield. | [3] |
| GC-Rich DNA | Quenching | Intercalation into GC-rich regions leads to fluorescence quenching, likely via electron transfer from guanine. | [3] |
| Halide Ions (I⁻, Br⁻, Cl⁻) | Quenching | Acts as collisional (dynamic) quenchers. Quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻. | [16][17] |
| Acidic pH | Accumulation & Trapping | As a weak base, this compound becomes protonated and trapped in acidic organelles, leading to a concentrated signal. | [1][2] |
| High Concentration | Self-Quenching | At high concentrations, this compound molecules can form non-fluorescent aggregates (static quenching). | [18] |
| Ionic Strength | Modulates Quenching | Increasing ionic strength can decrease the efficiency of quenching by charged molecules like halide ions. | [17] |
Table 2: Stern-Volmer Quenching Constants (Ksv) for Halide Ions
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration. A higher Ksv value indicates a more efficient quencher.
| Quencher | Ksv (M⁻¹) | Conditions | Reference |
| Iodide (I⁻) | ~2385 | Aqueous Solution | [16] |
| Bromide (Br⁻) | ~436 | Aqueous Solution | [16] |
| Chloride (Cl⁻) | ~354 | Aqueous Solution | [16] |
| Chloride (Cl⁻) | ~75 | 1 N H₂SO₄ | [19] |
Note: Ksv values can vary significantly depending on the solvent, pH, and temperature.
Experimental Protocols
Protocol 1: Live-Cell Staining of Acidic Organelles with this compound
This protocol provides a general workflow for labeling acidic organelles (e.g., lysosomes) in cultured mammalian cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.[11]
-
This compound dihydrochloride (B599025) stock solution (e.g., 10 mM in DMSO or water, store protected from light).
-
Pre-warmed, phenol red-free imaging medium (e.g., HBSS, FluoroBrite™ DMEM).
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Cell Preparation: Grow cells to a desired confluence (typically 50-70%) on a glass-bottom dish. Ensure cells are healthy and adherent.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed, phenol red-free imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type and experimental conditions.
-
Staining: Remove the culture medium from the cells and gently wash once with warm PBS. Replace with the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.[10]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~436 nm; Emission: ~525 nm). Use an environmental chamber to maintain cells at 37°C and 5% CO₂ if long-term imaging is required.
Visualizations
Caption: A workflow for troubleshooting common this compound fluorescence issues.
Caption: Mechanism of this compound accumulation in acidic organelles.
Caption: Comparison of dynamic and static fluorescence quenching.
References
- 1. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of acridine orange, LysoTracker Red, and this compound as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Antimalarial this compound and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.umz.ac.ir [journals.umz.ac.ir]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. Fluorescence-determined preferential binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
managing off-target effects of quinacrine in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinacrine (B1676205) in experimental models. The information is designed to help manage and understand the off-target effects of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Question 1: I am observing significant cytotoxicity in my cell line at concentrations where the on-target effect is not yet apparent. How can I manage this?
Answer:
Unexpected cytotoxicity with this compound can often be attributed to its off-target effects, particularly DNA intercalation and lysosomal disruption. Here are some steps to troubleshoot this issue:
-
Concentration Optimization: Perform a detailed dose-response curve to identify a narrow therapeutic window. It is crucial to determine the IC50 value for your specific cell line and experimental duration.
-
Time-Course Experiment: The cytotoxic effects of this compound can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find an optimal duration where the on-target effect is observable with minimal cell death.
-
Control for pH Changes: The activity of this compound, a cationic amphiphilic drug, can be influenced by pH.[1][2] Ensure your culture medium is adequately buffered and monitor for any pH shifts during the experiment, as acidosis can reduce its activity.[1]
-
Assess for Apoptosis and Necrosis: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis. This compound is known to induce apoptosis through p53 activation and other pathways.[3][4] Understanding the mode of cell death can help interpret your results.
Question 2: My results suggest that this compound is modulating autophagy in my experimental model, which is confounding my primary investigation. How can I confirm and account for this?
Answer:
This compound is a known modulator of autophagy, often leading to the accumulation of autophagosomes by inhibiting autophagic flux.[5][6] This can be a significant off-target effect.
-
Monitor Autophagy Markers: To confirm this effect, you should monitor key autophagy proteins by western blot. Look for an increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62/SQSTM1.[5][6] An increase in both markers is indicative of blocked autophagic flux.
-
Autophagic Flux Assays: To directly measure autophagic flux, you can use tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). This allows for the visualization of autophagosome to autolysosome maturation.
-
Inhibitor Controls: Use autophagy inhibitors like bafilomycin A1 or chloroquine (B1663885) as positive controls for autophagic flux blockage in your experiments to compare with the effects of this compound.[5]
-
Genetic Knockdown: If your experimental system allows, consider using shRNA or CRISPR to knock down key autophagy genes like ATG5 to see if this rescues or alters the phenotype you are observing with this compound.[7]
Question 3: I am studying a p53-independent pathway, but I suspect this compound is activating p53 in my model. How can I verify and mitigate this?
Answer:
This compound is well-documented to activate and stabilize the tumor suppressor protein p53, often independent of DNA damage.[4][8][9] This can be a major confounding factor.
-
Assess p53 Status: Check the protein levels of p53 and its downstream target, p21, via western blot after this compound treatment.[3] An increase in both indicates p53 pathway activation.
-
Use p53-Null Models: If possible, repeat key experiments in a p53-null or knockdown cell line to determine if the observed effects are p53-dependent.[10][11]
-
NF-κB Inhibition: this compound's activation of p53 is often linked to its simultaneous inhibition of NF-κB.[3][4][8] You can assess the activity of NF-κB using a luciferase reporter assay to see if this pathway is also affected in your model.[3]
Frequently Asked Questions (FAQs)
What are the primary off-target signaling pathways affected by this compound?
This compound is known to have a polypharmacological profile, impacting several pathways simultaneously. The most commonly reported off-target effects include:
-
p53 Signaling Activation: It can stabilize and activate p53, leading to cell cycle arrest and apoptosis.[3][4][8]
-
NF-κB Signaling Inhibition: It often suppresses the activity of NF-κB, which is a key regulator of inflammation and cell survival.[3][8]
-
Autophagy Modulation: It can induce autophagy but also impairs the fusion of autophagosomes with lysosomes, thus inhibiting autophagic flux.[5][6][12]
-
Lysosomal Disruption: As a cationic compound, it accumulates in lysosomes, leading to lysosomal membrane permeabilization and release of cathepsins.[7][12]
-
DNA Intercalation and Topoisomerase Inhibition: Its planar structure allows it to intercalate into DNA and inhibit topoisomerase activity, causing DNA damage.[3][8]
What are the typical concentrations of this compound used in in vitro and in vivo models?
Concentrations can vary significantly depending on the model system and the intended application.
| Experimental Model | Typical Concentration Range | Notes |
| In Vitro Cell Culture | 1 - 20 µM | The IC50 can vary widely between cell lines. It is crucial to perform a dose-response curve for your specific cells.[13] |
| In Vivo (Mice) | 1 - 10 mg/kg | Dosing and administration route will depend on the specific study design.[14] |
Are there known issues with this compound stability or solubility in experimental settings?
This compound hydrochloride is generally soluble in water and ethanol (B145695). However, its cationic amphiphilic nature means its activity can be pH-dependent.[1][2] It is advisable to prepare fresh stock solutions and protect them from light. When working with cell culture, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
Can this compound cross the blood-brain barrier?
Yes, this compound is known to cross the blood-brain barrier.[15][16] However, its distribution within the brain tissue and within different cellular compartments can be uneven.[15] This is an important consideration for neuroscience-related research.
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Markers
-
Cell Treatment: Plate cells at a suitable density and treat with this compound at various concentrations and time points. Include a vehicle control and a positive control for autophagy flux inhibition (e.g., bafilomycin A1).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in both markers suggests impaired autophagic flux.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been reported to cause S-phase arrest.[3][4]
Visualizations
Caption: Key off-target signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for common this compound-related issues.
References
- 1. Antimalarial this compound and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antimalarial this compound and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH. | Semantic Scholar [semanticscholar.org]
- 3. This compound has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Growth and Induces Apoptosis in Human Gastric Cancer Cell Line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug this compound in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Effect of this compound, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing this compound for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multimodal Investigation into the Interaction of this compound with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of chlorpromazine and this compound on the lethality in mice of the venoms and neurotoxins from several snakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [cureffi.org]
- 16. Safety and efficacy of this compound in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Quinacrine Photobleaching in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing quinacrine (B1676205) in microscopy applications. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality, stable fluorescent images.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, causing your signal to fade over time.[1] This is particularly problematic for this compound, an older fluorescent dye that can be more susceptible to fading compared to modern, more photostable dyes.[1] Excessive photobleaching can compromise quantitative analysis, limit the duration of time-lapse imaging, and reduce the overall quality and reliability of your data.[1]
Q2: What are the primary causes of this compound photobleaching?
The primary drivers of photobleaching for any fluorophore, including this compound, are:
-
High-intensity excitation light: More intense light increases the rate of photochemical reactions that destroy the fluorophore.
-
Prolonged exposure to light: The longer the sample is illuminated, the more photobleaching will occur.
-
Presence of reactive oxygen species (ROS): The interaction of excitation light with oxygen molecules in the sample can generate ROS, which are highly reactive and can permanently damage the this compound molecule.
Q3: How can I minimize this compound photobleaching?
There are several key strategies to combat photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible laser power or light source intensity that provides an adequate signal-to-noise ratio. Minimize exposure times and the frequency of image acquisition, especially for time-lapse experiments.[1][2][3]
-
Use Antifade Reagents: These chemical cocktails are added to your mounting medium to suppress photobleaching, often by scavenging reactive oxygen species.
-
Proper Sample Preparation and Storage: Prepare your samples fresh and image them as soon as possible after staining. If storage is necessary, keep slides in the dark at 4°C.[4]
Q4: What are antifade reagents and how do they work?
Antifade reagents are compounds included in the mounting medium to protect fluorophores from photobleaching. Their mechanism of action often involves scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and are a primary cause of fluorophore destruction. Some common antifade agents include Trolox, a vitamin E derivative, and various commercial formulations like ProLong Gold and SlowFade.[2][5]
Q5: Can I use the same antifade reagent for both live and fixed cells?
No, this is a critical consideration. Antifade mounting media for fixed cells are often glycerol-based and will cure, which is not compatible with living cells.[3] For live-cell imaging, you must use specially formulated, cell-permeable, and non-toxic antifade reagents, such as ProLong™ Live Antifade Reagent.[3][6]
Troubleshooting Guides
Issue: Rapid Fading of this compound Signal
If you are experiencing a rapid loss of your this compound fluorescence, consult the following troubleshooting steps.
1. Review Your Imaging Protocol:
-
Reduce Excitation Light Intensity: Use neutral density filters or lower the laser power to the minimum level required for a clear image.[1]
-
Shorten Exposure Time: Decrease the camera exposure time. If the signal is too weak, you may need to increase the gain, but be mindful of introducing noise.
-
Minimize Illumination Time: Use the transmitted light source to locate the region of interest before switching to fluorescence excitation.[1] For time-lapse experiments, increase the interval between acquisitions.
2. Evaluate Your Antifade Reagent:
-
Ensure Compatibility: Verify that you are using the correct type of antifade reagent for your sample (i.e., for fixed or live cells).
-
Consider a Different Antifade: The effectiveness of an antifade reagent can be fluorophore-dependent. If you are still observing significant photobleaching, you may need to test a different formulation.
Quantitative Comparison of Common Antifade Reagents
While specific data for this compound is limited, the following table provides a general comparison of popular antifade reagents that can be tested for their efficacy with this compound staining. The "Relative Photostability" is a qualitative measure based on general performance with other fluorophores.
| Antifade Reagent | Sample Type | Curing Time | Refractive Index | Key Features |
| ProLong Gold [5] | Fixed Cells | 24 hours | ~1.47 | Premixed, ready-to-use, provides high resistance to photobleaching. |
| SlowFade Diamond [2] | Fixed Cells | Non-curing | ~1.42 | Allows for immediate imaging after mounting, good for short-term storage. |
| Trolox | Live Cells | N/A | N/A | Cell-permeable antioxidant, often added to live-cell imaging media. |
| ProLong Live [3][6] | Live Cells | N/A | ~1.38 | Specifically designed for live-cell imaging to reduce phototoxicity and photobleaching. |
Experimental Protocols
Protocol: Preparing a Fixed Cell Slide with Antifade Mounting Medium for this compound Staining
This protocol provides a general workflow for mounting this compound-stained fixed cells with an antifade reagent.
Materials:
-
This compound-stained cells on a microscope slide
-
Antifade mounting medium (e.g., ProLong Gold)
-
Coverslips
-
Pipette
-
Clear nail polish or sealant
Procedure:
-
Final Wash: After the final wash step of your this compound staining protocol, carefully aspirate all remaining buffer from the slide, being careful not to disturb the cells.
-
Apply Antifade Medium: Dispense a small drop of the antifade mounting medium onto the cell sample. Use enough to cover the area under the coverslip.
-
Mount Coverslip: Gently lower a coverslip over the mounting medium at an angle to avoid introducing air bubbles.
-
Cure (if applicable): If using a curing mountant like ProLong Gold, allow the slide to cure in the dark at room temperature for at least 24 hours.[5] This is crucial for optimal antifade performance.
-
Seal Coverslip: To prevent the mounting medium from drying out over time, seal the edges of the coverslip with clear nail polish.
-
Storage: Store the slide flat in the dark at 4°C until you are ready to image.
Visualizations
Signaling Pathway of Photobleaching```dot
// Nodes Excitation [label="Excitation Light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinacrine_Ground [label="this compound\n(Ground State)", fillcolor="#FBBC05", fontcolor="#202124"]; Quinacrine_Excited [label="this compound\n(Excited State)", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorescence [label="Fluorescence\nEmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxygen [label="Molecular\nOxygen (O2)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photobleached [label="Photobleached\nthis compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Excitation -> Quinacrine_Ground [label="Absorption"]; Quinacrine_Ground -> Quinacrine_Excited; Quinacrine_Excited -> Fluorescence; Quinacrine_Excited -> Oxygen [label="Intersystem Crossing"]; Oxygen -> ROS [label="Energy Transfer"]; ROS -> Quinacrine_Excited [label="Chemical Reaction"]; Quinacrine_Excited -> Photobleached; }
Caption: A logical workflow for mitigating this compound photobleaching during microscopy.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 6. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Quinacrine and Other Acridine Derivatives: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of quinacrine (B1676205) and other notable acridine (B1665455) derivatives, focusing on their performance in anticancer and antimalarial applications. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.
Introduction to Acridine Derivatives
Acridine, a nitrogen-containing heterocyclic organic compound, forms the structural backbone for a diverse class of derivatives with a wide range of biological activities.[1] The planar nature of the acridine ring allows these compounds to intercalate between the base pairs of DNA, a primary mechanism underlying their therapeutic effects.[1][2] Historically, acridine derivatives have been utilized as antibacterial and antimalarial agents.[1] this compound, a 9-aminoacridine (B1665356) derivative, was a frontline antimalarial drug during World War II.[3][4] In recent decades, the therapeutic potential of acridine derivatives has been extensively explored in oncology, leading to the development of anticancer drugs such as amsacrine.[5][6] This guide will compare the performance of this compound with other acridine derivatives, including proflavine, acridine orange, and various synthetic analogs, in the context of their anticancer and antimalarial activities.
Comparative Efficacy: A Quantitative Overview
The therapeutic efficacy of acridine derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values for this compound and other acridine derivatives against various cancer cell lines and Plasmodium falciparum strains.
Anticancer Activity
Acridine derivatives exhibit a broad spectrum of cytotoxic activity against various cancer cell lines. Their efficacy is influenced by the nature and position of substituents on the acridine core, which affects their DNA binding affinity, topoisomerase inhibition, and other cellular interactions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Ovarian Cancer (SKOV3) | ~5.0 | [7] |
| Ovarian Cancer (HeyA8) | ~5.0 | [7] | |
| Colon Cancer | Not specified | [7] | |
| Amsacrine (m-AMSA) | Human Topoisomerase IIα | Not specified | [8] |
| Proflavine | Not specified | Not specified | |
| Acridine Orange | Not specified | Not specified | |
| Acridine-Thiosemicarbazone DL-08 | Melanoma (B16-F10) | 14.79 | [9] |
| Acridine-Thiosemicarbazone DL-01 | Leukemia (K-562) | 11.45 - 17.32 | [9] |
| Acridine-Thiosemicarbazone DL-08 | Leukemia (K-562) | 11.45 - 17.32 | [9] |
| Acridine-Sulfonamide Hybrid 8b | Hepatocellular Carcinoma (HepG2) | 14.51 | [1] |
| Acridine-Sulfonamide Hybrid 8b | Colon Carcinoma (HCT-116) | 9.39 | [1] |
| Acridine-Sulfonamide Hybrid 8b | Breast Cancer (MCF-7) | 8.83 | [1] |
| Acridine-Sulfonamide Hybrid 7c | Not specified | Not specified | [1] |
| APZ7 (N-(acridin-9-yl)-N-(2-(chlorobenzoyl))) | Breast Cancer (MCF-7) | 46.402 µg/ml | [10] |
| AP10 (N-(acridin-9-yl)-N-(2-(pyridinoyl))) | Breast Cancer (MCF-7) | 59.42 µg/ml | [10] |
Antimalarial Activity
This compound was one of the first synthetic antimalarials, and the acridine scaffold continues to be a template for the development of new antiplasmodial agents.[3][4] Modern derivatives often show improved activity against chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Not specified | Not specified | |
| 2-methoxy-6-chloroacridinone | D6 (CQ-susceptible) | 45 | [6][11] |
| Dd2 (multidrug-resistant) | 65 | [6][11] | |
| T3.5 (haloalcoxyacridinone) | CQ-susceptible and resistant strains | nM range | [12] |
| 9-aminoacridine derivatives | CQ-resistant strains | ≤ 200 | [6][11] |
| Spiroacridine AMTAC-01 to AMTAC-22 | 3D7-GFP, Dd2, MRA-1240 | 2000 - 4000 | [13] |
| Triazine-acridine hybrid 33a | CQS Pf strain | 6.97 | [14] |
| Triazine-acridine hybrid 33b | CQS Pf strain | 4.21 | [14] |
| Triazine-acridine hybrid 33c | CQS Pf strain | 4.27 | [14] |
| Acridine derivative 5 | 3D7 (CQS) | 1.0 - 4.1 | [14] |
| W2 (CQR) | 1.0 - 7.6 | [14] | |
| Acridine derivative 8 | 3D7 (CQS) | < 1.0 | [14] |
| W2 (CQR) | < 1.0 | [14] | |
| Acridine derivative 31b | 3D7 (CQS) | 29.8 | [14] |
| Dd2 (CQR) | 131.0 | [14] | |
| W2 (CQR) | 17.8 | [14] |
Mechanisms of Action: A Comparative Insight
The biological activities of acridine derivatives stem from their ability to interact with various cellular components and modulate key signaling pathways.
DNA Intercalation and Topoisomerase Inhibition
The primary mechanism of action for many acridine derivatives is their ability to intercalate into DNA, distorting the double helix and interfering with DNA replication and transcription.[1] This interaction can lead to the inhibition of topoisomerase enzymes, which are crucial for resolving DNA topological problems during cellular processes.[3] By stabilizing the topoisomerase-DNA cleavage complex, acridine derivatives can induce DNA strand breaks, ultimately triggering apoptosis.[3]
Modulation of Cellular Signaling Pathways
Beyond direct DNA interaction, acridine derivatives, particularly this compound, have been shown to modulate several critical signaling pathways.
-
NF-κB Signaling: this compound is known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its inhibition by this compound contributes to the anti-inflammatory and pro-apoptotic effects of the drug.
-
HSF1-Mediated Heat Shock Response: this compound can also inhibit the Heat Shock Factor 1 (HSF1)-mediated heat shock response. HSF1 is a transcription factor that upregulates the expression of heat shock proteins (HSPs), which protect cells from stress. By inhibiting this protective mechanism, this compound can render cancer cells more susceptible to therapeutic agents.
-
BMP2 Signaling: Recent studies have implicated Bone Morphogenetic Protein 2 (BMP2) signaling in the neuroprotective effects of this compound.[15] BMP2 is a growth factor that belongs to the TGF-β superfamily and is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The canonical BMP2 pathway involves the phosphorylation of Smad1/5/8, which then translocates to the nucleus to regulate gene expression.
Experimental Protocols
To ensure the reproducibility and comparability of experimental results, detailed and standardized protocols are essential. The following sections provide methodologies for key in vitro assays used to evaluate the anticancer and antimalarial activities of acridine derivatives.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Acridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the acridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase enzymes.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I or IIα
-
Reaction Buffer (specific to the enzyme)
-
Acridine derivative stock solution (in DMSO)
-
Stop Buffer/Loading Dye
-
Agarose (B213101) gel (1%)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up reaction tubes containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of the acridine derivative.
-
Add 1-2 units of the topoisomerase enzyme to each tube (except the negative control).[3]
-
Incubate the reactions at 37°C for 30 minutes.[3]
-
Stop the reaction by adding the stop buffer/loading dye.[3]
-
Load the reaction mixtures onto a 1% agarose gel and perform electrophoresis.[3]
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[3]
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.[3]
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This fluorescence-based assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
Human erythrocytes (O+)
-
Acridine derivative stock solution (in DMSO)
-
96-well black plates
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the acridine derivative in complete culture medium in a 96-well plate.
-
Add a synchronized ring-stage parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[3]
-
Incubate the plates for 72 hours in a humidified, low-oxygen environment (5% CO2, 5% O2, 90% N2) at 37°C.[3]
-
After incubation, lyse the red blood cells by freezing the plates at -80°C.[3]
-
Thaw the plates and add lysis buffer containing SYBR Green I to each well.[3]
-
Incubate in the dark at room temperature for 1-2 hours.[3]
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a plate reader.[6]
-
Calculate the IC50 value by plotting fluorescence intensity against the log of the drug concentration.[3]
Visualizing a Complex Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the intricate processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion
This compound and its fellow acridine derivatives represent a versatile and enduring class of compounds with significant therapeutic potential. While their primary mechanism of action often involves DNA intercalation and topoisomerase inhibition, emerging research continues to unveil a more complex picture of their interactions with cellular signaling pathways. This guide has provided a comparative overview of their efficacy, detailed experimental protocols for their evaluation, and visual representations of their molecular interactions. The continued exploration of the acridine scaffold, guided by a deeper understanding of its structure-activity relationships, holds promise for the development of novel and more effective anticancer and antimalarial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 12. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quinacrine's Efficacy Across Diverse Cancer Types: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical and clinical studies reveals the significant anticancer potential of the repurposed antimalarial drug, quinacrine (B1676205), across a spectrum of malignancies. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's efficacy, detailing its mechanisms of action and providing key experimental data to support its further investigation as a viable cancer therapeutic.
Quantitative Efficacy of this compound in Vitro
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been documented across numerous studies. A summary of these findings is presented below, showcasing the differential sensitivity of various cancer cell types to this compound.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | OV2008 (chemosensitive) | ~5-10 | [1] |
| C13 (chemoresistant) | ~5-10 | [1] | |
| Mesothelioma | H2452 | 3.46 ± 0.07 | [2] |
| H226 | 1.84 ± 0.12 | [2] | |
| P452 (pemetrexed-resistant) | 1.53 ± 0.16 | [2] | |
| P226 (pemetrexed-resistant) | 1.14 ± 0.22 | [2] | |
| Gastric Cancer | SGC-7901 | 16.18 ± 0.64 | [3] |
| Non-Small Cell Lung Cancer | A549 | 15 | [4] |
| NCI-H520 | 12 | [4] | |
| Colon Cancer | RKO | 5 | [5] |
| HT-29 | 1 | [5] | |
| Head and Neck Squamous Cell Carcinoma | Various | 0.63 - 1.85 | [6] |
| Breast Cancer | MCF-7, MDA-MB-231 | Dose-dependent decrease in viability | [7] |
In Vivo Efficacy of this compound in Xenograft Models
The antitumor activity of this compound has also been validated in animal models, demonstrating its potential to inhibit tumor growth and improve survival. The following table summarizes key findings from in vivo xenograft studies.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Ovarian Cancer | HeyA8MDR xenografts | This compound alone and in combination with carboplatin | Suppressed tumor growth and ascites | [8][9] |
| Breast Cancer | Xenograft mice | This compound treatment | Reduction in tumor volume | [10] |
| Head and Neck Squamous Cell Carcinoma | NOD/SCID/gamma mice with HNSCC xenografts | 100 mg/kg oral this compound + cisplatin (B142131) | Significantly inhibited tumor outgrowth; extended median time to reach maximum tumor volume from 20 to 32 days. Combination allowed for halving the cisplatin dose with the same efficacy. | [11][12] |
Clinical Trial Insights
This compound has been evaluated in several clinical trials. A phase II trial for androgen-independent prostate cancer involved daily administration of 100 mg of this compound. While the complete efficacy results are yet to be fully detailed, the study provided initial safety data.[13][14] Another phase Ib study assessed the combination of this compound and capecitabine (B1668275) in metastatic colon cancer patients.[13] These clinical investigations underscore the translation of preclinical findings to human studies.
Mechanistic Pathways of this compound's Anticancer Activity
This compound's anticancer effects are attributed to its ability to modulate multiple key signaling pathways simultaneously, making it a unique polypharmacological agent.[13]
p53 Signaling Activation
This compound has been shown to activate the tumor suppressor p53 pathway.[3][13] This activation is independent of DNA damage and can occur through protein stabilization by inhibiting ubiquitination and through transcriptional activation.[3] The induction of p53 by this compound is often linked to the simultaneous suppression of NF-κB activity.[3]
NF-κB Signaling Inhibition
A crucial mechanism of this compound's action is the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival.[5][15] this compound can prevent the phosphorylation of IκB kinase (IKK), which is necessary for NF-κB activation.[13] This leads to the downregulation of NF-κB target genes involved in cell survival and chemoresistance, such as c-FLIP and Mcl-1.[5]
Autophagy Induction
This compound is also a known modulator of autophagy, a cellular process that can either promote cell survival or cell death depending on the context.[1][8] In several cancer types, such as ovarian cancer, this compound induces autophagic cell death.[1][9] This process can be p53-independent and involves the downregulation of p62/SQSTM1.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Culture and treat cells with this compound for the desired time.
-
Harvest and fix the cells (e.g., with paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash the cells and, if desired, counterstain the nuclei with a DNA-specific stain like DAPI.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer to quantify the percentage of apoptotic cells.
Conclusion
The body of evidence strongly suggests that this compound is a promising anticancer agent with a multifaceted mechanism of action. Its ability to simultaneously target key cancer-related pathways like p53, NF-κB, and autophagy, combined with its demonstrated efficacy in a range of preclinical models, warrants further rigorous clinical investigation. The potential for this compound to be used in combination with standard chemotherapies to enhance efficacy and reduce toxicity presents a particularly compelling avenue for future cancer treatment strategies. This guide provides a foundational overview for researchers to build upon in the ongoing effort to repurpose existing drugs for oncology.
References
- 1. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis in Human Gastric Cancer Cell Line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB Signaling by this compound Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Repurposed this compound synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma | Semantic Scholar [semanticscholar.org]
- 7. This compound has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cMET-mediated metastasis and angiogenesis in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Repurposed this compound synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repurposing of Anti-Malarial Drug this compound for Cancer Treatment: A Review [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Inhibition of NF-kappaB signaling by this compound is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Quinacrine as a FACT Chromatin Trapping Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quinacrine (B1676205) and the alternative agent CBL0137 as inhibitors of the Facilitates Chromatin Transcription (FACT) complex. We present experimental data to validate this compound's role as a FACT chromatin trapping agent, offering insights for researchers in oncology and drug development.
Introduction to FACT and Chromatin Trapping
The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone involved in chromatin remodeling processes such as transcription, replication, and DNA repair. Composed of the subunits SSRP1 and SPT16, FACT transiently displaces H2A-H2B dimers, enabling polymerases to navigate the nucleosomal landscape.[1][2] Due to its elevated expression in various cancer cells and its role in tumor progression, FACT has emerged as a promising target for anticancer therapies.[3]
One therapeutic strategy involves "chromatin trapping," where small molecules induce the sequestration of FACT onto chromatin, thereby inhibiting its normal function. This guide focuses on validating this compound as a FACT chromatin trapping agent and compares its performance with the well-characterized FACT inhibitor, CBL0137.
Mechanism of Action: this compound vs. CBL0137
Both this compound and CBL0137 function by intercalating into DNA, which in turn leads to the trapping of the FACT complex on chromatin. However, the precise mechanisms exhibit some distinctions.
This compound: This antimalarial drug alters the DNA helix structure, creating multiple binding sites for FACT. This leads to the trapping of FACT onto the chromatin, making it unavailable for its regular functions and subsequently inhibiting NF-κB signaling.[4][5]
CBL0137 (Curaxin): This second-generation curaxin induces chromatin trapping of FACT through a more extensively studied dual mechanism:
-
n-trapping: CBL0137 binding to DNA leads to the unfolding of nucleosomes. The SPT16 subunit of FACT then binds to the exposed surface of the H3/H4 tetramer within these partially disassembled nucleosomes.[6][7]
-
z-trapping: CBL0137 can induce the formation of alternative DNA structures, such as Z-DNA. The SSRP1 subunit of FACT then binds to these altered DNA conformations.[6][8]
This trapping of FACT by CBL0137 leads to the inhibition of FACT-dependent transcription, including that mediated by NF-κB, and the activation of p53.[9][10]
References
- 1. encodeproject.org [encodeproject.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of chromatin damage and chromatin trapping of FACT in mediating the anticancer cytotoxicity of DNA-binding small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. mdpi.com [mdpi.com]
- 10. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine's Efficacy Across Plasmodium Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Quinacrine (B1676205), a synthetic acridine (B1665455) derivative, was historically a cornerstone of antimalarial therapy. While largely superseded by newer drugs, its unique mechanisms of action and potential for repurposing continue to attract scientific interest. This guide provides a comparative overview of this compound's effects on various Plasmodium strains, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate further research and drug development.
Quantitative Comparison of In Vitro Efficacy
The in vitro susceptibility of different Plasmodium strains to this compound varies, influenced by factors such as chloroquine (B1663885) resistance. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a range of P. falciparum strains. Data for other Plasmodium species is sparse in recent literature, reflecting the historical shift in antimalarial drug usage.
| Plasmodium Strain | Chloroquine (CQ) Status | This compound IC50 (nM) | Reference(s) |
| P. falciparum | |||
| 3D7 | Sensitive | 7.7 - 20 | [1] |
| Dd2 | Resistant | 10 - 45 | [1] |
| W2 | Resistant | 15 - 50 | [1] |
| K1 | Resistant | 20 - 60 | [1] |
| HB3 | Sensitive | ~10 | [2] |
| 7G8 | Resistant | ~90 | [2] |
| Cam3.II | Resistant | ~90 | [2] |
| P. vivax | |||
| Chesson strain | Not specified | Efficacy demonstrated, but specific IC50 values not provided in historical reports. | [3][4] |
| P. malariae | |||
| USPHS and Trinidad strains | Not specified | Showed efficacy, considered better than quinine (B1679958) but less effective than chloroquine in historical studies. Specific IC50 values are not available. | [5][6][7] |
| P. ovale | |||
| N/A | Not specified | Limited recent quantitative data available. Historical use suggests activity. |
Mechanisms of Action and Resistance
This compound's antimalarial activity is multifactorial, primarily targeting processes within the parasite's digestive vacuole. It is also known to intercalate with DNA, thereby inhibiting nucleic acid and protein synthesis.[8][9] Resistance to this compound in P. falciparum is complex and involves some of the same transporters implicated in chloroquine resistance.
Signaling Pathway of this compound Action and Resistance
The following diagram illustrates the key mechanisms of this compound's action on Plasmodium falciparum and the pathways leading to resistance.
Caption: Mechanism of this compound action and resistance in Plasmodium.
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay
This protocol is adapted from standard procedures for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against asexual stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin)
-
Human erythrocytes (O+)
-
This compound dihydrochloride
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in sterile distilled water and make serial dilutions.
-
Add the drug dilutions to a 96-well plate. Include drug-free wells for control (100% growth) and wells with uninfected erythrocytes for background fluorescence.
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add the parasite suspension to each well.
-
Incubate the plate for 72 hours under the specified gas conditions at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
Caption: Workflow for the SYBR Green I in vitro drug susceptibility assay.
In Vivo Efficacy Testing: 4-Day Suppressive Test in a P. berghei Mouse Model
This protocol outlines a standard method for assessing the in vivo efficacy of antimalarial compounds.[3][10]
Objective: To evaluate the suppressive effect of this compound on the proliferation of P. berghei in mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Laboratory mice (e.g., Swiss Webster or BALB/c)
-
This compound dihydrochloride
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with P. berghei-infected erythrocytes.
-
Two to four hours post-infection, administer the first dose of this compound orally or intraperitoneally. Administer the vehicle to the control group.
-
Treat the mice once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percent suppression of parasitemia in the treated groups compared to the vehicle-treated control group.
Caption: Workflow for the 4-day suppressive in vivo efficacy test.
Conclusion
This compound exhibits significant activity against various Plasmodium species, although its efficacy is strain-dependent, particularly in P. falciparum where resistance mechanisms analogous to those for chloroquine are present. The provided data and protocols offer a foundation for further investigation into this compound's antimalarial properties. A notable gap in the current literature is the lack of extensive quantitative data for P. vivax, P. ovale, and P. malariae, highlighting an area for future research. The complex mechanism of action, involving both inhibition of hemozoin formation and DNA intercalation, suggests that this compound and its derivatives could serve as valuable scaffolds in the development of novel antimalarials that circumvent existing resistance pathways.
References
- 1. Short-term in vitro culture of Plasmodium vivax and P. ovale for drug-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Content Phenotypic Screen Reveals the Disruptive Potency of this compound and 3′,4′-Dichlorobenzamil on the Digestive Vacuole of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of chloroquine, this compound, quinine and totaquine in the treatment of Plasmodium malariae infections (quartan malaria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of this compound and quinine in the treatment of Plasmodium malariae infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple quinoline salt derivative is active in vitro against Plasmodiumfalciparum asexual blood stages and inhibits the development of cerebral malaria in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Quinacrine
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of quinacrine (B1676205), a fluorescent compound with potential health hazards, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound waste.
Required PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In cases of dust formation, a full-face respirator may be necessary.[3]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] This ensures that the waste is managed in accordance with all applicable regulations.
Step 1: Segregation and Collection
-
Isolate this compound Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be segregated from general laboratory waste.
-
Use Designated Waste Containers: Collect this compound waste in a clearly labeled, sealed, and leak-proof container. The container should be marked as "Hazardous Waste" and should specify "this compound."
Step 2: On-Site Storage
-
Secure Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Limited Accumulation Time: Adhere to institutional and local regulations regarding the maximum allowable time for on-site storage of hazardous waste.
Step 3: Professional Disposal
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the this compound waste by a licensed and reputable hazardous waste management company.[1] These companies are equipped to handle and transport hazardous materials safely and in compliance with environmental regulations.
-
Manifest and Documentation: Ensure that all necessary waste manifests and documentation are completed accurately. These documents track the waste from its point of generation to its final disposal and are a legal requirement.
Alternative Disposal Methods (for consideration by waste disposal professionals):
While professional disposal is the standard, the following are recognized methods for the destruction of pharmaceutical waste, which would be carried out by the specialized waste management company:
-
High-Temperature Incineration: This is the preferred and most effective method for destroying pharmaceutical compounds like this compound, as it ensures complete destruction of the active ingredients.[5][6]
-
Engineered Landfill: Following encapsulation or immobilization to prevent leaching, disposal in a specially designed hazardous waste landfill may be an option.[7][8]
Disposal Methods to Avoid:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.[6]
-
Do Not Mix with General Trash: To prevent accidental exposure and environmental contamination, do not dispose of this compound waste in the regular trash.[6]
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Don all required personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container and dispose of it according to the procedures outlined above.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
IV. This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, protecting both your personnel and the environment.
References
- 1. pccarx.com [pccarx.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. DSpace [iris.who.int]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. washinhcf.org [washinhcf.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Quinacrine
For Immediate Reference: Essential Safety and Logistical Information for Quinacrine
This guide provides crucial, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Key Safety and Physical Data
A thorough understanding of this compound's properties is the first step toward safe handling. The following table summarizes essential quantitative data.
| Property | Value | Reference |
| Molecular Weight | 508.91 g/mole | [1] |
| Appearance | Bright yellow crystalline powder | [2][3] |
| Melting Point | Decomposes | [1] |
| Oral LD50 (Rat) | 660 mg/kg | [1][2] |
| Oral LD50 (Rabbit) | 433 mg/kg | [1] |
| Storage Temperature | Room temperature for the solid product. Stock solutions can be stored at 0-4°C for short-term (days to weeks) or -20°C for long-term (months). | [4] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.[5] Skin contact and inhalation are primary exposure routes.[5]
Recommended PPE for Handling this compound:
-
Gloves: Wear chemically resistant, disposable gloves at all times when handling this compound.[6][7] Double gloving is recommended, especially when there is a risk of splashing.[8]
-
Gowns: A long-sleeved, disposable gown that is shown to be resistant to hazardous drugs should be worn.[6][8]
-
Eye and Face Protection: Use safety glasses with side shields at a minimum.[9] When there is a potential for splashing, a face shield in combination with goggles is required to provide full facial protection.[5][7]
-
Respiratory Protection: For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[5] Surgical masks offer little to no protection from chemical exposure.[5]
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Caption: Workflow for the safe handling of this compound.
Procedural Steps for Handling:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[10]
-
Ensure a safety shower and eyewash station are readily accessible.[11]
-
Put on all required personal protective equipment as detailed above.
-
Prepare the work area by ensuring it is clean, uncluttered, and in a well-ventilated space, preferably within a chemical fume hood.[11]
-
-
Handling :
-
Storage :
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Caption: Emergency response plan for this compound exposure.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious.[11] Call a physician. Do not induce vomiting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[12] Do not allow the product to enter drains.[12]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.
-
Spill Cleanup:
-
For small spills, dampen the solid material with water to prevent dusting and transfer to a suitable container for disposal.[13]
-
Use absorbent paper dampened with water to pick up any remaining material.[13]
-
Clean the spill area with a soap and water solution.[13]
-
Ensure proper PPE is worn during cleanup.[2] For large spills, evacuate the area and follow your institution's emergency spill response procedures.[11]
-
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ≥90% (TLC), powder, MAO-A/B inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. whca.org [whca.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pogo.ca [pogo.ca]
- 9. echemi.com [echemi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pccarx.com [pccarx.com]
- 13. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
